Sepimostat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-19(23)16-2-1-15-12-18(8-5-14(15)11-16)28-20(27)13-3-6-17(7-4-13)26-21-24-9-10-25-21/h1-8,11-12H,9-10H2,(H3,22,23)(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRJOIUGPCVZPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)C(=O)OC3=CC4=C(C=C3)C=C(C=C4)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146144 | |
| Record name | Sepimostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103926-64-3 | |
| Record name | Sepimostat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103926643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sepimostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEPIMOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5ZFR16F4QQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sepimostat's Mechanism of Action on NMDA Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat, a synthetic serine protease inhibitor, has demonstrated significant neuroprotective properties that extend beyond its primary enzymatic inhibition. Emerging research has identified a direct modulatory effect on N-methyl-D-aspartate (NMDA) receptors, a critical component in synaptic plasticity, learning, and memory, and a key player in excitotoxic neuronal death. This technical guide provides an in-depth analysis of the mechanism of action of this compound on NMDA receptors, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved signaling pathways.
Core Mechanism: A Dual-Component Open-Channel Block
This compound inhibits NMDA receptors through a complex, dual-component mechanism involving both voltage-dependent and voltage-independent actions.[1][2] This suggests the presence of at least two distinct binding sites on the NMDA receptor channel complex: a deep site within the ion channel pore and a shallow site more accessible from the extracellular space.[1][2]
At hyperpolarized membrane potentials, the voltage-dependent component is more prominent, with this compound acting as a "foot-in-the-door" open channel blocker.[1] This means that this compound enters and binds within the open channel of the NMDA receptor, physically occluding the passage of ions and thereby inhibiting receptor function. This is evidenced by the pronounced tail currents and overshoots observed in electrophysiological recordings.
Conversely, at depolarized voltages, the voltage-independent inhibition becomes more apparent. While this inhibition is attenuated by increasing concentrations of the agonist (NMDA), it is non-competitive in nature.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with NMDA receptors.
| Parameter | Value | Cell Type/Tissue | Experimental Condition | Source |
| IC50 | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | |
| Ki | 27.7 µM | Inhibition of [3H]ifenprodil binding | ||
| IC50 | 29.8 µM | Fractionated Rat Brain Membranes | Inhibition of [3H]ifenprodil binding |
Signaling Pathways and Molecular Interactions
This compound's interaction with the NMDA receptor is multifaceted. The primary mechanism is a direct channel block, but it also shows a preference for receptors containing the GluN2B subunit.
Proposed Mechanism of this compound on NMDA Receptors
References
The Neuroprotective Potential of Sepimostat: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepimostat, a synthetic serine protease inhibitor, has emerged as a compound of interest for its neuroprotective properties. This technical guide synthesizes the current preclinical data on this compound, focusing on its mechanism of action, efficacy in excitotoxicity models, and the experimental methodologies used to elucidate its effects. The primary neuroprotective mechanism of this compound is attributed to its function as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit. This action mitigates neuronal damage caused by excessive glutamate stimulation, a key pathological process in various neurodegenerative conditions. This document provides a detailed examination of the available quantitative data, experimental protocols, and the underlying signaling pathways.
Introduction
Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters such as glutamate, is a common hallmark of neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission, is a prime therapeutic target for neuroprotection. This compound (FUT-187) is an orally active derivative of Nafamostat, a serine protease inhibitor.[1][2] While initially developed for other indications, its neuroprotective effects have been identified, primarily through the modulation of NMDA receptor activity.[1][2] This guide provides a comprehensive overview of the scientific evidence supporting the neuroprotective properties of this compound.
Mechanism of Action: NMDA Receptor Antagonism
This compound exerts its neuroprotective effects by acting as an antagonist of the NMDA receptor.[1] Specifically, it has been shown to interact with the ifenprodil-binding site on the NR2B subunit of the NMDA receptor. This interaction is non-competitive and involves both voltage-dependent and voltage-independent components, suggesting a complex "foot-in-the-door" open channel block mechanism with binding at both shallow and deep sites within the receptor channel.
The inhibition of the NMDA receptor by this compound prevents excessive calcium influx into neurons, a primary trigger for excitotoxic cell death pathways. By blocking this influx, this compound helps to maintain neuronal integrity in the face of excitotoxic insults.
Signaling Pathway
Caption: this compound antagonizes the NR2B subunit of the NMDA receptor, blocking downstream excitotoxicity.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of this compound have been quantified in both in vitro and in vivo models.
Table 1: In Vitro Inhibition of NMDA Receptors by this compound
| Parameter | Value | Cell Type | Method | Reference |
| IC50 (Steady-State) | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Neurons | Patch Clamp (-80 mV) | |
| IC50 (Peak) | 1.8 ± 0.4 µM | Rat Hippocampal CA1 Neurons | Patch Clamp (-80 mV) | |
| IC50 (+30 mV) | 3.5 ± 0.8 µM (peak), 5.8 ± 1.5 µM (steady-state) | Rat Hippocampal CA1 Neurons | Patch Clamp | |
| [3H]ifenprodil Binding IC50 | 29.8 µM | Fractionated Rat Brain Membranes | Radioligand Binding Assay |
Table 2: In Vivo Neuroprotective Effects of this compound in a Rat Model of NMDA-Induced Retinal Degeneration
| This compound Dose (nmol/eye) | Ganglion Cell Layer (GCL) Cell Count (% of Control) | Inner Plexiform Layer (IPL) Thickness (% of Control) | Reference |
| 1 | ~60% | ~75% | |
| 10 | ~95% (Complete Protection) | ~98% (Complete Protection) | |
| 100 | ~98% (Complete Protection) | ~100% (Complete Protection) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
In Vivo NMDA-Induced Retinal Degeneration Model
This model assesses the ability of a compound to protect retinal neurons from excitotoxic damage.
Experimental Workflow:
Caption: Experimental workflow for the in vivo retinal neuroprotection model.
Methodology:
-
Animals: Adult male Sprague-Dawley rats are used for this model.
-
Anesthesia: Animals are anesthetized prior to the intravitreal injection.
-
Intravitreal Injection: A solution containing NMDA (e.g., 20 nmol/eye) and varying concentrations of this compound (1, 10, or 100 nmol/eye) or vehicle is injected into the vitreous body of the eye.
-
Post-Injection Care: Animals are monitored for recovery from anesthesia.
-
Tissue Collection: After a set period (e.g., 7 days), animals are euthanized, and the eyes are enucleated.
-
Histological Analysis: The eyes are fixed, embedded in paraffin, and sectioned. The retinal sections are then stained with hematoxylin and eosin.
-
Quantification: The number of cells in the ganglion cell layer (GCL) and the thickness of the inner plexiform layer (IPL) are measured using microscopy and image analysis software to quantify the extent of neuroprotection.
In Vitro Electrophysiological Assessment of NMDA Receptor Antagonism
This protocol details the use of patch-clamp electrophysiology to measure the direct inhibitory effect of this compound on NMDA receptors.
Methodology:
-
Cell Preparation: Primary hippocampal or cortical neurons are cultured from embryonic or neonatal rats.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on individual neurons. The neuron is held at a specific membrane potential (e.g., -80 mV).
-
NMDA Receptor Activation: A solution containing NMDA and glycine is applied to the neuron to evoke an inward current through the NMDA receptors.
-
This compound Application: this compound at various concentrations is co-applied with the NMDA/glycine solution.
-
Data Acquisition and Analysis: The reduction in the amplitude of the NMDA-evoked current in the presence of this compound is measured. The concentration-response curve is then plotted to determine the IC50 value.
Discussion and Future Directions
The existing preclinical data strongly support the neuroprotective potential of this compound, primarily through its well-characterized antagonism of the NR2B-containing NMDA receptor. The efficacy demonstrated in the in vivo model of retinal excitotoxicity suggests its potential utility in conditions where excitotoxicity plays a significant role.
However, the current body of research on this compound's neuroprotective effects is limited to this specific model. To fully understand its therapeutic potential, further research is warranted in other models of neurodegenerative diseases, such as those for Alzheimer's disease, Parkinson's disease, and stroke.
The reason for the discontinuation of this compound's clinical development for other indications remains unclear. A re-evaluation of its safety and pharmacokinetic profiles in the context of neurodegenerative diseases could be a valuable endeavor for future drug development efforts.
Conclusion
This compound is a promising neuroprotective agent with a clear mechanism of action as an NMDA receptor antagonist. The quantitative data from preclinical studies demonstrate its potent ability to prevent excitotoxic neuronal death. While further research is needed to explore its efficacy in a broader range of neurodegenerative disease models, the findings summarized in this technical guide provide a solid foundation for future investigations into the therapeutic potential of this compound.
References
- 1. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
Sepimostat's Interaction with Acid-Sensing Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat, a synthetic serine protease inhibitor, has garnered attention for its potential therapeutic applications beyond its primary enzymatic targets. Emerging research has identified its role as a modulator of acid-sensing ion channels (ASICs), a family of proton-gated cation channels implicated in a variety of physiological and pathophysiological processes, including pain perception, ischemic stroke, and neuroinflammation.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's effects on ASICs, focusing on quantitative data, experimental methodologies, and the underlying molecular mechanisms.
Quantitative Analysis of this compound's Inhibitory Activity
Recent studies have quantified the inhibitory potency of this compound on native and recombinant ASICs. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
| Compound | Target | IC50 (μM) | Holding Voltage (mV) | Cell Type | Reference |
| This compound | Native ASICs | 2.4 ± 0.3 | -80 | Rat Giant Striatal Interneurons | [1] |
| Nafamostat | Native ASICs | 0.78 ± 0.12 | -80 | Rat Giant Striatal Interneurons | [1] |
| Diminazene | Native ASICs | 0.40 ± 0.09 | -80 | Rat Giant Striatal Interneurons | [1] |
Table 1: Comparative IC50 values for the inhibition of pH 6.5-induced currents in rat striatal interneurons.[1]
Mechanism of Action: A Voltage-Dependent Pore Blocker
The inhibitory action of this compound on ASICs is characterized by a voltage-dependent block of the channel pore. This "foot-in-the-door" mechanism suggests that this compound, a positively charged molecule, enters the open channel pore and physically occludes the passage of ions. The positively charged amidine and/or guanidine groups present in its structure are crucial for this interaction.
Several key findings support this mechanism:
-
Voltage-Dependence: The inhibitory effect of this compound is more pronounced at hyperpolarized membrane potentials, which facilitates the entry of the positively charged molecule into the channel pore.
-
Lack of Trapping: this compound is not trapped within the channel when it closes, indicating that it can only access its binding site when the channel is in an open conformation.
-
Subunit Selectivity: this compound demonstrates a significantly higher inhibitory activity against homomeric ASIC1a channels compared to ASIC2a channels. Molecular modeling studies suggest that this compound binds within the channel pore between specific amino acid residues, Glu 433 and Ala 444, in a manner similar to nafamostat and diminazene.
Experimental Protocols
The following methodologies were employed to elucidate the effects of this compound on ASICs.
Cell Culture and Transfection
-
Native Neuron Preparation: Giant cholinergic interneurons were acutely dissociated from striatal slices of male Wistar rats.
-
Recombinant Channel Expression: Chinese Hamster Ovary (CHO) cells were transiently transfected with plasmids encoding rat ASIC1a or ASIC2a subunits for heterologous expression.
Electrophysiology: Whole-Cell Patch-Clamp
-
Recording Configuration: The whole-cell patch-clamp technique was used to record membrane currents from isolated neurons or transfected CHO cells.
-
Voltage Protocol: Cells were held at a holding potential of -80 mV unless otherwise specified for voltage-dependence experiments.
-
Channel Activation: ASIC currents were induced by a rapid change in the extracellular pH from a control solution (pH 7.4) to an acidic solution (e.g., pH 6.5) using a fast perfusion system.
-
Drug Application: this compound and other test compounds were applied to the cells via the perfusion system at known concentrations.
-
Data Analysis: The peak amplitude of the acid-induced inward current was measured to quantify the inhibitory effect of the compounds. IC50 values were determined by fitting the concentration-response data to the Hill equation.
Molecular Modeling
-
Homology Modeling: A model of the open state of the rat ASIC1a channel was used for docking studies.
-
Docking Simulations: Molecular docking simulations were performed to predict the binding mode of this compound within the channel pore, identifying key interacting residues.
Signaling Pathways and Experimental Workflow
The interaction of this compound with ASICs is a direct channel block rather than a modulation of a complex signaling cascade. The following diagrams illustrate the proposed mechanism of action and the general experimental workflow.
Caption: Proposed "foot-in-the-door" mechanism of this compound on ASICs.
Caption: General workflow for studying this compound's effect on ASICs.
Conclusion and Future Directions
The available evidence strongly indicates that this compound is a direct, voltage-dependent blocker of ASIC1a-containing channels. Its "foot-in-the-door" mechanism of action provides a clear basis for its inhibitory effects. For drug development professionals, the selectivity of this compound for ASIC1a over ASIC2a presents an opportunity for designing more targeted therapies for conditions where ASIC1a hyperactivity is a key pathological driver.
Future research should focus on:
-
Investigating the effects of this compound on other ASIC subtypes and heteromeric channels.
-
Evaluating the in vivo efficacy of this compound in animal models of ASIC-mediated pathologies, such as ischemic stroke and inflammatory pain.
-
Exploring the structure-activity relationship of this compound and its analogs to develop compounds with enhanced potency and selectivity for specific ASIC subtypes.
This technical guide summarizes the current state of knowledge regarding this compound's interaction with ASICs, providing a foundation for further research and development in this promising area.
References
In Vitro Biological Activity of Sepimostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepimostat (also known as FUT-187) is a potent, synthetic serine protease inhibitor with a broad spectrum of activity. In addition to its well-established role as an inhibitor of various proteases, this compound has demonstrated significant in vitro biological activity as an antagonist of N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs). This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Serine Protease Inhibition
This compound is a potent inhibitor of a wide range of trypsin-like serine proteases. Its inhibitory activity has been quantified against several key enzymes involved in physiological and pathological processes.
Quantitative Data: IC50 and Ki Values
The inhibitory potency of this compound against various serine proteases is summarized in the table below. The data highlights its strong inhibitory effect, particularly on trypsin and pancreatic kallikrein.
| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Mechanism |
| Trypsin | 0.097 | 0.097 | Competitive |
| Pancreatic Kallikrein | 0.029 | 0.029 | Competitive |
| Plasma Kallikrein | 0.61 | 0.61 | Competitive |
| Plasmin | 0.57 | 0.57 | Competitive |
| Thrombin | 2.5 | 2.5 | Competitive |
| Factor Xa | 20.4 | 20.4 | Competitive |
| Factor XIIa | - | 0.021 | Noncompetitive |
| C1r | 6.4 | 6.4 | Competitive |
| C1s | - | 0.18 | Uncompetitive |
| Complement (Classical Pathway) | 0.17 | - | - |
| Complement (Alternative Pathway) | 3.5 | - | - |
Experimental Protocol: General Serine Protease Inhibition Assay
While a specific detailed protocol for this compound was not available in the searched literature, a general methodology for assessing the inhibition of trypsin-like serine proteases can be described as follows. This protocol is based on commonly used spectrophotometric or fluorometric methods.
Objective: To determine the inhibitory effect of this compound on the activity of a specific serine protease (e.g., trypsin, plasmin, thrombin).
Materials:
-
Purified serine protease enzyme
-
Specific chromogenic or fluorogenic substrate for the enzyme
-
This compound (FUT-187)
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve a range of final concentrations to be tested.
-
Prepare a working solution of the serine protease in assay buffer.
-
Prepare a working solution of the substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the serine protease solution to each well.
-
Add a corresponding volume of the diluted this compound solutions or vehicle control to the wells.
-
Incubate the enzyme and inhibitor mixture for a predetermined period at a controlled temperature (e.g., 15-30 minutes at 37°C) to allow for binding.
-
-
Initiation of Reaction:
-
Add a fixed volume of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The wavelength will depend on the specific substrate used.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
The inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, noncompetitive) can be determined by performing the assay with varying substrate concentrations and analyzing the data using methods such as Lineweaver-Burk or Dixon plots.
-
References
- 1. Inhibitory Effects of this compound Mesilate (FUT-187) on the Activities of Trypsin-like Serine Proteases in Vitro | CiNii Research [cir.nii.ac.jp]
- 2. Frontiers | The Molecular Aspect of Antitumor Effects of Protease Inhibitor Nafamostat Mesylate and Its Role in Potential Clinical Applications [frontiersin.org]
The Dual-Inhibitor Sepimostat: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepimostat (FUT-187) is a synthetic small molecule initially developed as a serine protease inhibitor for the treatment of pancreatitis. Subsequent research has unveiled its potent neuroprotective properties, stemming from a dual mechanism of action as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors and an inhibitor of acid-sensing ion channels (ASICs). This technical guide provides a comprehensive overview of the discovery, a putative synthesis pathway, and the detailed molecular pharmacology of this compound. It includes summaries of its inhibitory activities, detailed experimental protocols for its characterization, and visualizations of its associated signaling pathways to serve as a resource for researchers in neuropharmacology and drug development.
Discovery and Development
This compound, also known as FUT-187, was originally synthesized as an orally active serine protease inhibitor, an analogue of nafamostat. Its primary therapeutic target was acute pancreatitis, a condition characterized by the premature activation of digestive proteases.[1][2] Studies in rat models of cerulein- and alcohol-induced pancreatitis demonstrated that oral administration of this compound could prevent increases in plasma amylase and lipase activities and reduce pancreatic edema and inflammation.[1][2]
During further investigation, this compound was found to possess significant neuroprotective properties. This led to the discovery of its activity as an antagonist of the NR2B subunit of the NMDA receptor and as an inhibitor of acid-sensing ion channels (ASICs).[3] Despite promising preclinical data in pancreatitis models, the clinical development of this compound was discontinued for reasons that have not been publicly disclosed.
Chemical Synthesis
A plausible synthetic workflow is outlined below.
Caption: Putative synthetic workflow for this compound.
Detailed Steps:
-
Synthesis of 6-Amidino-2-naphthol: This intermediate is a core component shared with nafamostat. A common method involves the Pinner reaction.
-
Step 1a: 6-Cyano-2-naphthol is reacted with anhydrous methanol in the presence of hydrogen chloride gas. This forms the methyl imidate hydrochloride salt (6-hydroxy-2-naphthalene imino methyl ester hydrochloride).
-
Step 1b: The resulting imidate is then treated with ammonia (aminolysis) to form the corresponding amidine, 6-amidino-2-naphthol.
-
-
Synthesis of 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid:
-
Step 2a: The carboxylic acid of 4-aminobenzoic acid is first protected or activated.
-
Step 2b: The activated benzoic acid derivative is reacted with ethylenediamine.
-
Step 2c: An intramolecular cyclization reaction is induced to form the 2-aminoimidazoline ring system attached to the benzoic acid backbone.
-
-
Final Esterification:
-
Step 3: 6-Amidino-2-naphthol is coupled with 4-((4,5-dihydro-1H-imidazol-2-yl)amino)benzoic acid using a standard esterification coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in an appropriate aprotic solvent to yield the final product, this compound.
-
Mechanism of Action and Pharmacology
This compound exerts its neuroprotective effects through the inhibition of two distinct cation channels: NMDA receptors and ASICs.
Inhibition of NMDA Receptors
This compound is a non-competitive, voltage-dependent inhibitor of NMDA receptors. It interacts with both a shallow (external) and a deep (in-channel) binding site, leading to a complex inhibitory profile.
-
Voltage-Independent Inhibition: At depolarized membrane potentials (e.g., -30 mV), this compound's action is predominantly voltage-independent, interacting with a shallow, external site on the receptor. This inhibition is agonist-dependent but non-competitive, meaning that while higher concentrations of the agonist (NMDA) can reduce the inhibitory effect, they cannot completely overcome it.
-
Voltage-Dependent Inhibition: At hyperpolarized membrane potentials (e.g., -80 mV), the voltage-dependent component of inhibition becomes dominant. This compound acts as a "foot-in-the-door" open-channel blocker, binding within the channel pore and preventing ion flux. This is evidenced by the appearance of characteristic "tail currents" upon washout of the agonist in the presence of the blocker.
Inhibition of Acid-Sensing Ion Channels (ASICs)
In conditions of tissue acidosis, such as during ischemic events, extracellular proton concentrations rise, activating ASICs. This leads to Na+ and Ca2+ influx, contributing to cytotoxic edema and neuronal injury. This compound has been shown to inhibit ASIC-mediated currents, particularly those from ASIC1a-containing channels, in a voltage-dependent manner, suggesting it binds within the channel pore.
Downstream Signaling Pathways
The inhibition of NMDA receptors and ASICs by this compound interrupts key downstream signaling cascades implicated in excitotoxicity and cell death.
Caption: Signaling pathways modulated by this compound.
By blocking these channels, this compound effectively reduces excessive intracellular calcium accumulation, a central event in excitotoxic cascades. This mitigates downstream processes including the activation of apoptotic pathways, necrosis, and dysregulated autophagy, ultimately leading to neuroprotection.
Quantitative Data
The inhibitory potency of this compound has been quantified in various electrophysiological studies.
| Target | Species/Tissue | Assay Conditions | Parameter | Value | Reference |
| NMDA Receptor | Rat Hippocampal Neurons | -80 mV holding voltage | IC₅₀ (steady-state) | 3.5 ± 0.3 µM | |
| Rat Hippocampal Neurons | -80 mV holding voltage | IC₅₀ (peak current) | 1.8 ± 0.4 µM | ||
| Rat Hippocampal Neurons | +30 mV holding voltage | IC₅₀ (steady-state) | 5.8 ± 1.5 µM | ||
| Rat Hippocampal Neurons | -30 mV holding voltage, 1 mM Mg²⁺ | IC₅₀ | 3.6 ± 1.1 µM | ||
| ASIC | Rat Striatal Interneurons | pH 6.5, -80 mV holding voltage | IC₅₀ | 2.4 ± 0.3 µM |
Detailed Experimental Protocols
The characterization of this compound's activity on ion channels is primarily achieved through whole-cell patch-clamp electrophysiology. The following is a representative protocol for measuring NMDA receptor currents in cultured neurons.
Protocol: Whole-Cell Patch-Clamp Analysis of NMDA Receptor Inhibition
Objective: To determine the IC₅₀ of this compound on NMDA-evoked currents in cultured hippocampal neurons.
1. Cell Preparation:
-
Culture primary hippocampal neurons from E18 rat embryos on poly-D-lysine coated glass coverslips.
-
Use neurons after 10-14 days in vitro for mature receptor expression.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
2. Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, 100 µM glycine, and 0 µM MgCl₂ to prevent voltage-dependent block by magnesium. Adjust pH to 7.2 with NaOH.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium (Cs⁺) helps to block potassium channels.
-
Agonist Solution: External solution supplemented with 100 µM NMDA.
-
Test Solutions: Agonist solution containing varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM).
3. Electrophysiological Recording:
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.
-
Obtaining Whole-Cell Configuration:
-
Approach a target neuron with the recording pipette while applying light positive pressure.
-
Upon contact with the cell membrane, release pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the neuron at a holding potential of -80 mV.
-
Use a fast-perfusion system to apply the agonist solution for a set duration (e.g., 2-4 seconds) to evoke a baseline NMDA current.
-
After a washout period, co-apply the agonist solution with a specific concentration of this compound.
-
Repeat this process for each concentration of this compound, ensuring a return to baseline between applications.
-
Record currents using an appropriate amplifier and digitize the data.
-
4. Data Analysis:
-
Measure the peak and steady-state amplitude of the NMDA-evoked current for baseline and for each this compound concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.
Caption: Experimental workflow for patch-clamp analysis.
Conclusion
This compound is a multifaceted compound with a well-defined dual mechanism of action against NMDA receptors and acid-sensing ion channels. Originally developed as a serine protease inhibitor, its potent, non-competitive, and voltage-dependent inhibition of these key neuronal ion channels underscores its potential as a neuroprotective agent. While its clinical development has been halted, the detailed pharmacological profile and putative synthesis outlined in this guide provide a valuable foundation for future research. The experimental protocols and pathway diagrams serve as a practical resource for scientists investigating novel neuroprotective strategies and the complex pharmacology of ion channel modulators. Further exploration of this compound and its analogs may yet yield new therapeutic leads for ischemic injury, neurodegenerative diseases, and other conditions linked to excitotoxicity and acidosis.
References
- 1. Effect of the oral administration of this compound mesilate on cerulein induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral administration of this compound mesilate prevents acute alcohol pancreatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Sepimostat for Excitotoxicity-Mediated Retinal Degeneration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Excitotoxicity, primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors, is a key pathological mechanism in a variety of retinal degenerative diseases, including glaucoma and diabetic retinopathy. This technical guide provides an in-depth overview of Sepimostat, a synthetic serine protease inhibitor, which has been identified as a potent neuroprotective agent against such excitotoxic insults. Contrary to its classification, the neuroprotective effects of this compound are not mediated by serine protease inhibition but through direct antagonism of the NR2B subunit of the NMDA receptor. This document consolidates the current understanding of this compound's mechanism of action, presents key quantitative data from preclinical studies, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Retinal ganglion cell (RGC) death is a final common pathway in many optic neuropathies, leading to irreversible vision loss. A major driver of RGC death is excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage. This overstimulation causes a massive influx of calcium ions through NMDA receptors, triggering downstream apoptotic cascades.
This compound, an orally active derivative of Nafamostat, was initially developed as a serine protease inhibitor. However, recent research has unveiled a novel and significant therapeutic potential for this molecule in neuroprotection. Studies have demonstrated that this compound effectively protects retinal neurons from NMDA- and ischemia/reperfusion-induced degeneration in rodent models.[1] This protection is attributed to its ability to act as an antagonist at the ifenprodil-binding site of the NR2B subunit of the NMDA receptor, thereby preventing the downstream effects of excitotoxic injury.[1][2] This guide serves as a technical resource for researchers exploring the therapeutic application of this compound in excitotoxicity-mediated retinal diseases.
Mechanism of Action: NMDA Receptor Antagonism
The neuroprotective action of this compound in the retina is independent of its serine protease inhibitory activity.[1] Instead, it directly targets the NMDA receptor, a key player in glutamate-mediated excitotoxicity.
The proposed mechanism is as follows:
-
Excitotoxic Condition: In pathological states such as ischemia or glaucoma, excessive glutamate is released into the synaptic cleft.
-
NMDA Receptor Overactivation: This excess glutamate persistently activates NMDA receptors on retinal neurons.
-
This compound Intervention: this compound acts as a non-competitive antagonist at the ifenprodil-binding site on the NR2B subunit of the NMDA receptor.[1]
-
Inhibition of Calcium Influx: By binding to the NR2B subunit, this compound allosterically modulates the receptor, preventing the massive influx of Ca²⁺ ions that is the hallmark of excitotoxicity.
-
Neuroprotection: The reduction in intracellular calcium overload prevents the activation of downstream cell death pathways, including the activation of caspases and subsequent apoptosis, thus preserving retinal neuron integrity.
It is noteworthy that other structurally related serine protease inhibitors, such as gabexate and camostat, do not exhibit the same neuroprotective effects, highlighting the specificity of this compound's action on the NMDA receptor.
Signaling Pathway Diagram
Caption: Proposed mechanism of this compound's neuroprotective action.
Data Presentation
The neuroprotective efficacy of this compound has been quantified in several key preclinical experiments. The following tables summarize the critical data.
Table 1: In Vitro NMDA Receptor Binding and Inhibition
| Compound | Target Assay | IC₅₀ Value (µM) | Source |
| This compound | [³H]ifenprodil binding (rat brain membranes) | 29.8 | |
| This compound | Native NMDA receptor inhibition (rat hippocampus) | 3.5 ± 0.3 | |
| Nafamostat | [³H]ifenprodil binding (rat brain membranes) | 4.52 |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: In Vivo Neuroprotective Effects of this compound against NMDA-Induced Retinal Degeneration in Rats
| Treatment Group (Intravitreal) | Ganglion Cell Layer (GCL) Cell Count (cells/mm) | Inner Plexiform Layer (IPL) Thickness (µm) | Source |
| Vehicle | ~100 | ~80 | |
| NMDA (20 nmol/eye) | ~30 | ~40 | |
| NMDA + this compound (1 nmol/eye) | ~60 | ~60 | |
| NMDA + this compound (10 nmol/eye) | ~95 | ~75 |
Values are approximate, based on graphical data from the cited source, and demonstrate a dose-dependent protective effect.
Experimental Protocols
This section provides an overview of the key methodologies used to evaluate the efficacy of this compound. These protocols are synthesized from multiple sources to provide a comprehensive guide for researchers.
NMDA-Induced Retinal Excitotoxicity Model in Rats
This in vivo model is the standard for studying excitotoxic retinal injury.
-
Animals: Adult male Sprague-Dawley rats are typically used. All procedures must be in accordance with institutional animal care and use committee guidelines.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic cocktail (e.g., ketamine/xylazine). Topical proparacaine is applied to the cornea.
-
Intravitreal Injection:
-
Using a 30-gauge needle, a puncture is made through the sclera approximately 1-2 mm posterior to the limbus.
-
A 10 µL Hamilton syringe with a 33-gauge needle is then inserted into the vitreous humor.
-
A total volume of 2-5 µL is injected slowly over 1-2 minutes to avoid a rapid increase in intraocular pressure.
-
The injection solution for the experimental group contains NMDA (e.g., 20-160 nmol) and this compound at the desired concentration. Control groups receive vehicle or NMDA alone.
-
-
Post-Procedure Care: A topical antibiotic ointment is applied to the eye to prevent infection. Animals are monitored during recovery from anesthesia.
-
Endpoint Analysis: Retinal tissue is typically harvested 7 to 14 days post-injection for histological analysis.
Experimental Workflow Diagram
Caption: Workflow for the in vivo retinal excitotoxicity model.
Retinal Histology and Morphometric Analysis
-
Tissue Fixation: Following enucleation, the eyes are fixed in a solution such as 4% paraformaldehyde or Davidson's solution for at least 24 hours.
-
Processing and Embedding: The fixed tissues are dehydrated through a graded series of ethanol, cleared with xylene, and embedded in paraffin wax.
-
Sectioning: 4-5 µm thick sections are cut using a microtome, ensuring the optic nerve head is included in the plane of sectioning.
-
Staining: Sections are deparaffinized, rehydrated, and stained with Hematoxylin and Eosin (H&E) to visualize retinal morphology.
-
Microscopy and Analysis:
-
Images are captured using a light microscope equipped with a digital camera.
-
GCL Cell Count: The number of nuclei in the ganglion cell layer (GCL) is counted over a defined length (e.g., 100 µm) at a set distance from the optic nerve head. The average of multiple sections is taken.
-
IPL Thickness: The thickness of the inner plexiform layer (IPL) is measured from the inner border of the inner nuclear layer to the outer border of the GCL.
-
Software such as ImageJ or Stereo Investigator can be used for precise and unbiased measurements.
-
Radioligand Binding Assay for NMDA Receptor
This assay determines the binding affinity of this compound to the NMDA receptor.
-
Membrane Preparation:
-
Rat cerebral cortex is homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl).
-
The homogenate is centrifuged to pellet the membranes. The pellet is washed and re-centrifuged.
-
The final pellet is resuspended in the assay buffer, and protein concentration is determined (e.g., via Bradford assay).
-
-
Competitive Binding Assay:
-
Membrane preparations are incubated in 96-well plates.
-
A fixed concentration of a radiolabeled ligand specific for the ifenprodil site (e.g., [³H]ifenprodil) is added to each well.
-
Increasing concentrations of unlabeled this compound (the competitor) are added to displace the radioligand.
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand) are included.
-
-
Filtration and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Radioactivity on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that displaces 50% of the radioligand) is calculated.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of this compound on NMDA receptor currents in neurons.
-
Cell Preparation: Acutely dissociated neurons (e.g., from rat hippocampus) or cultured neurons are used.
-
Recording Setup:
-
Cells are placed in a recording chamber on an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).
-
A glass micropipette (4-8 MΩ resistance) filled with an internal solution is used as the recording electrode.
-
-
Whole-Cell Configuration:
-
The micropipette is advanced to touch the cell membrane, and gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal".
-
A brief pulse of stronger suction ruptures the membrane patch, establishing the whole-cell configuration, which allows control of the membrane voltage and measurement of transmembrane currents.
-
-
Recording NMDA Currents:
-
The cell is voltage-clamped at a holding potential (e.g., -70 mV).
-
NMDA receptor-mediated currents are evoked by local application of NMDA and its co-agonist glycine. Other receptor currents (e.g., AMPA, GABA) are blocked pharmacologically.
-
After establishing a stable baseline current, this compound is applied via the perfusion system at various concentrations.
-
-
Data Analysis: The reduction in the amplitude of the NMDA-evoked current by this compound is measured to determine its inhibitory effect and calculate the IC₅₀.
Conclusion and Future Directions
The evidence strongly indicates that this compound confers significant neuroprotection against excitotoxicity-mediated retinal degeneration through the targeted antagonism of the NR2B-containing NMDA receptor. Its efficacy in preclinical models, coupled with a well-defined mechanism of action, positions this compound as a promising therapeutic candidate for a range of retinal diseases where excitotoxicity is a contributing factor.
Future research should focus on:
-
Evaluating the efficacy of this compound in chronic models of retinal degeneration, such as experimental glaucoma.
-
Investigating the pharmacokinetics and optimal delivery routes for achieving therapeutic concentrations in the retina.
-
Conducting safety and toxicology studies to pave the way for potential clinical trials.
The continued exploration of this compound and similar NMDA receptor modulators holds considerable promise for the development of novel, disease-modifying treatments for blinding retinal conditions.
References
Pharmacological Profile of Sepimostat: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat, also known as FUT-187, is a synthetic, orally active serine protease inhibitor.[1] It is structurally related to nafamostat, another potent serine protease inhibitor. While primarily developed for its anti-pancreatitis properties, emerging research has unveiled a broader pharmacological profile for this compound, including significant off-target effects on ion channels, which contribute to its neuroprotective properties.[2][3] This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, with a focus on its mechanism of action, quantitative inhibitory data, and relevant experimental methodologies.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of serine proteases, which are a broad family of enzymes involved in various physiological and pathological processes, including digestion, blood coagulation, and inflammation.[4] In preclinical models of pancreatitis, this compound has demonstrated efficacy in reducing pancreatic injury, suggesting its ability to inhibit digestive and inflammatory proteases in vivo.[1]
In addition to its effects on serine proteases, this compound has been identified as a potent inhibitor of N-methyl-D-aspartate (NMDA) receptors and Acid-Sensing Ion Channels (ASICs). This dual inhibitory action on ion channels likely underlies its observed neuroprotective effects.
Serine Protease Inhibition
NMDA Receptor Inhibition
This compound inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons. Its mechanism of inhibition is complex, involving both voltage-dependent and voltage-independent components, which suggests the presence of both a shallow and a deep binding site on the receptor. The inhibition is non-competitive and demonstrates a "foot-in-the-door" open channel block mechanism.
Acid-Sensing Ion Channel (ASIC) Inhibition
Details regarding the specific mechanism of ASIC inhibition by this compound are less characterized in the available literature. However, its structural similarity to other known ASIC inhibitors suggests it may also act as a channel blocker.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: In Vitro Inhibition of Ion Channels by this compound
| Target | Test System | Key Parameters | Value | Reference(s) |
| Native NMDA Receptors | Rat Hippocampal CA1 Pyramidal Neurons | IC50 (at -80 mV holding voltage) | 3.5 ± 0.3 µM | |
| Native NMDA Receptors | Rat Hippocampal CA1 Pyramidal Neurons | IC50 (at -30 mV, in presence of 1 mM Mg2+) | 3.6 ± 1.1 µM |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Dosing | Key Findings | Reference(s) |
| Cerulein-induced acute pancreatitis | Rat | 30 to 300 mg/kg (oral pretreatment) | Inhibition of increased serum amylase and lipase, reduction of pancreatic edema and inflammation. | |
| Caerulein plus ethanol-induced acute pancreatic injury | Rat | 10 and 30 mg/kg (oral) | Prevention of increased plasma amylase and lipase activities, and suppression of histological changes. | |
| NMDA-induced retinal degeneration | Rat | Intravitreal injection | Protection of the retina against excitotoxic degeneration. |
Pharmacokinetics and Pharmacodynamics
Comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound are not extensively published. However, it is described as an orally active derivative of nafamostat, and preclinical studies have utilized oral administration in rats, demonstrating its systemic availability via this route. One study noted that the development of this compound was discontinued for unknown reasons.
Pharmacodynamic studies in animal models of pancreatitis have shown a dose-dependent reduction in disease severity following oral administration of this compound.
Experimental Protocols
In Vitro NMDA Receptor Inhibition Assay (Patch-Clamp Electrophysiology)
A detailed, step-by-step protocol for this specific experiment with this compound is not publicly available. However, based on the cited literature, a general methodology can be outlined:
-
Cell Preparation: Isolation of hippocampal CA1 pyramidal neurons from rats.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the isolated neurons.
-
NMDA Receptor Activation: NMDA receptors are activated by the application of NMDA and a co-agonist like glycine.
-
This compound Application: this compound is applied at various concentrations to the bath solution.
-
Data Acquisition and Analysis: The inhibitory effect of this compound on NMDA-induced currents is measured at different holding potentials (e.g., -80 mV and -30 mV). The concentration-response data are then fitted to a Hill equation to determine the IC50 value.
In Vitro Serine Protease Inhibition Assay (General Protocol)
Specific protocols for testing this compound against individual serine proteases have not been found. A general fluorometric or colorimetric assay for serine protease inhibition would typically involve the following steps:
-
Reagent Preparation: Prepare a buffer solution, the specific serine protease (e.g., trypsin), a fluorogenic or chromogenic substrate for the protease, and the inhibitor (this compound) at various concentrations.
-
Enzyme-Inhibitor Incubation: The serine protease is pre-incubated with different concentrations of this compound for a defined period to allow for binding.
-
Substrate Addition: The reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.
-
Signal Detection: The fluorescence or absorbance is measured over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration, and the data are used to determine the IC50 value.
Visualizations
Signaling Pathway of this compound's Neuroprotective Effect
Caption: Proposed mechanism of this compound-mediated neuroprotection.
Experimental Workflow for In Vitro Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a serine protease inhibitor with a multifaceted pharmacological profile. While its efficacy in preclinical models of pancreatitis is established, its off-target activities as an inhibitor of NMDA receptors and ASICs have garnered significant interest for their neuroprotective potential. Further research is warranted to fully elucidate its inhibitory profile against a broader range of serine proteases and to understand its pharmacokinetic and pharmacodynamic properties in more detail. The discontinuation of its clinical development, for reasons that are not publicly known, suggests that there may be additional, uncharacterized aspects of its pharmacological or toxicological profile. Nevertheless, the available data indicate that this compound could serve as a valuable pharmacological tool for studying the roles of serine proteases and specific ion channels in various disease states.
References
- 1. Effect of the oral administration of this compound mesilate on cerulein induced acute pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
Sepimostat's Interaction with the NR2B Subunit of the NMDA Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sepimostat, a synthetic serine protease inhibitor, has garnered attention for its neuroprotective capabilities. Emerging evidence indicates that a primary mechanism underlying this neuroprotection is its antagonistic interaction with the N-methyl-D-aspartate (NMDA) receptor, specifically at the NR2B subunit. This technical guide provides a comprehensive overview of the molecular interaction between this compound and the NR2B subunit. It synthesizes quantitative binding and inhibition data, details the experimental protocols used for these assessments, and illustrates the key signaling pathways implicated in its mechanism of action. This document is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to this compound and the NMDA Receptor
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation leads to excessive calcium (Ca2+) influx, triggering a cascade of neurotoxic events known as excitotoxicity, which is a key pathological feature in stroke, traumatic brain injury, and neurodegenerative diseases.[2][3]
NMDA receptors are heterotetrameric complexes typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits.[2] The GluN2 subunit has four subtypes (A-D), with the NR2B (GluN2B) subunit being of particular interest. NR2B-containing receptors are often located extrasynaptically and are strongly linked to pro-death signaling pathways.[4] Consequently, selective antagonists of the NR2B subunit are being investigated as potential neuroprotective therapeutics with a potentially better side-effect profile than non-selective NMDA receptor blockers.
This compound has been identified as a neuroprotective agent that likely exerts its effects through antagonism of the NR2B subunit. It has been shown to inhibit NMDA-induced cell death and protect against excitotoxic retinal degeneration. This guide delves into the specifics of this interaction.
Mechanism of this compound Interaction with the NMDA Receptor
The inhibitory action of this compound on NMDA receptors is complex, involving a dual-component mechanism that suggests interaction at two distinct sites on the receptor complex.
-
Voltage-Dependent Open Channel Block: At hyperpolarized membrane potentials (e.g., -80 mV), this compound acts as a "foot-in-the-door" open channel blocker. This suggests it enters and physically occludes the ion channel pore when the channel is in its open state, a mechanism that is dependent on the membrane voltage. This interaction is thought to occur at a "deep" binding site within the channel's electric field.
-
Voltage-Independent Inhibition: this compound also exhibits a voltage-independent component of inhibition, which is attributed to binding at a "shallow" site. This mode of inhibition is non-competitive with respect to the agonist (NMDA).
-
NR2B Subunit Specificity: The neuroprotective effects of this compound are hypothesized to stem from its specific interaction with NR2B-containing NMDA receptors. This is strongly supported by evidence that this compound inhibits the binding of [3H]ifenprodil, a well-characterized NR2B-selective antagonist. This indicates that this compound binds to the ifenprodil-binding site located on the N-terminal domain (NTD) of the NR2B subunit.
Quantitative Data on this compound-NR2B Interaction
The following table summarizes the available quantitative data describing the interaction of this compound with the NMDA receptor. These values have been determined through electrophysiological and radioligand binding assays.
| Parameter | Value | Species / Tissue | Assay Type | Reference(s) |
| IC₅₀ (NMDA Receptor Current Inhibition) | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Neurons | Patch-Clamp (-80 mV holding voltage) | |
| IC₅₀ ([³H]ifenprodil Binding Inhibition) | 29.8 µM | Rat Brain Membranes | Radioligand Binding Assay | |
| Kᵢ (Ifenprodil Binding Site) | 27.7 µM | Rat Brain Membranes | Radioligand Binding Assay |
Experimental Protocols
The characterization of this compound's interaction with the NR2B subunit relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through NMDA receptors in individual neurons and assess the inhibitory effect of this compound.
-
Objective: To determine the IC₅₀ and voltage dependency of this compound-mediated inhibition of NMDA receptor currents.
-
Preparation: Acute brain slices are prepared from rat hippocampus, or cultured hippocampal neurons are used.
-
Solutions:
-
External Solution (aCSF): Typically contains (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose, saturated with 95% O₂/5% CO₂. For NMDA receptor current isolation, it is supplemented with glycine (e.g., 10-100 µM) as a co-agonist, and blockers for other channels (e.g., tetrodotoxin for Na⁺ channels, bicuculline for GABA-A receptors).
-
Internal (Pipette) Solution: Typically contains (in mM): 130 CsCl (or Cs-Gluconate), 10 HEPES, 10 BAPTA (a calcium chelator), with pH adjusted to ~7.2 with CsOH and osmolarity adjusted to ~280 mOsm.
-
-
Procedure:
-
A glass micropipette filled with internal solution is used to form a high-resistance "gigaohm" seal with the membrane of a neuron.
-
The membrane patch is ruptured to achieve the "whole-cell" configuration, allowing control of the membrane voltage (voltage-clamp) and measurement of transmembrane currents.
-
The neuron is held at various holding potentials (e.g., -80 mV to +30 mV) to assess voltage dependency.
-
NMDA receptor currents are evoked by applying NMDA (e.g., 30-100 µM) and glycine.
-
This compound is applied at varying concentrations to the external solution, and the reduction in the NMDA-evoked current is measured to determine the IC₅₀.
-
Radioligand Binding Assay
This biochemical assay is used to determine this compound's affinity for the ifenprodil binding site on the NR2B subunit.
-
Objective: To determine the IC₅₀ and Kᵢ of this compound for the inhibition of [³H]ifenprodil binding.
-
Preparation: Crude membrane fractions are prepared from whole rat brain tissue by homogenization and centrifugation.
-
Solutions:
-
Binding Buffer: Typically a HEPES-based buffer (e.g., 30 mM HEPES, 110 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂).
-
-
Procedure:
-
Rat brain membrane homogenates are incubated with a fixed concentration of [³H]ifenprodil (the radioligand).
-
Parallel incubations are performed with increasing concentrations of unlabeled this compound (the competitor).
-
Total Binding: Measured in the absence of any competitor.
-
Non-specific Binding: Measured in the presence of a high concentration of a known NR2B antagonist (e.g., 100 µM CP-101,606) to saturate all specific binding sites.
-
After incubation, the membranes are rapidly filtered and washed to separate bound from free radioligand.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated (Total - Non-specific), and the data are analyzed to determine the concentration of this compound that inhibits 50% of the specific [³H]ifenprodil binding (IC₅₀).
-
Downstream Signaling Pathways Affected by this compound
By selectively antagonizing NR2B-containing NMDA receptors, this compound is positioned to inhibit downstream signaling cascades associated with excitotoxicity and cell death. Activation of extrasynaptic NR2B receptors is a key trigger for neurodestructive pathways.
-
Inhibition of Ca²⁺ Overload: The primary event in excitotoxicity is excessive Ca²⁺ influx through the NMDA receptor channel. By blocking the channel, this compound directly mitigates this Ca²⁺ overload.
-
Prevention of Calpain Activation: Elevated intracellular Ca²⁺ activates proteases like calpain. Calpain can cleave the NR2B subunit itself, potentially creating a constitutively active receptor fragment, further exacerbating excitotoxicity. This compound's action would prevent this initial trigger.
-
Modulation of Kinase/Phosphatase Pathways:
-
ERK Pathway: Extrasynaptic NR2B activation is known to inactivate the pro-survival Extracellular signal-Regulated Kinase (ERK) pathway. By blocking NR2B, this compound may prevent ERK inactivation, thus promoting cell survival.
-
Akt Pathway: Synaptic NMDA receptor activity can activate the pro-survival PI3K-Akt signaling cascade. While the direct effect of this compound on this is not fully elucidated, by selectively targeting the pro-death NR2B pathway, it may shift the balance towards pro-survival signaling.
-
-
Disruption of the NR2B-PSD95-nNOS Complex: The C-terminus of the NR2B subunit binds to the scaffolding protein PSD-95, which in turn couples the receptor to neuronal nitric oxide synthase (nNOS). This complex is a major conduit for excitotoxic signaling. While this compound binds to the N-terminal domain, its allosteric inhibition of receptor function prevents the Ca²⁺ influx required to activate nNOS, thereby disrupting this key death-signaling pathway.
Conclusion
This compound presents a promising profile as a neuroprotective agent through its targeted interaction with the NR2B subunit of the NMDA receptor. Its dual mechanism of voltage-dependent channel block and voltage-independent allosteric inhibition at the ifenprodil binding site effectively curtails the excitotoxic signaling cascades initiated by receptor overactivation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development of this compound and other NR2B-selective antagonists as potential therapeutics for neurological disorders characterized by excitotoxicity. Future investigations should aim to further delineate the downstream signaling consequences of this compound's action and its efficacy in various preclinical models of CNS diseases.
References
- 1. Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting NMDA receptors in stroke: new hope in neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating Sepimostat's Effects on Hippocampal Neurons via Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat, a serine protease inhibitor, has demonstrated neuroprotective properties, positioning it as a compound of interest in the study of neurological disorders.[1][2] Its mechanism of action has been linked to the modulation of N-methyl-D-aspartate (NMDA) receptors, key players in synaptic plasticity and excitotoxicity in the central nervous system.[1][2][3] This document provides a detailed protocol for utilizing the whole-cell patch clamp technique to investigate the effects of this compound on the electrophysiological properties of hippocampal neurons. The hippocampus is a critical brain region for learning and memory, and its neurons are frequently used in studies of synaptic function and pharmacology.
Quantitative Data Summary
The following table summarizes the quantitative data available on the inhibitory effects of this compound on ion channels in neurons. This data is crucial for dose-response study design.
| Parameter | Value | Cell Type | Experimental Conditions | Source |
| NMDA Receptor Inhibition | ||||
| IC50 | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | |
| Inhibition at +30 mV | 25 ± 4% (at 3 mM NMDA) | Rat Hippocampal CA1 Pyramidal Neurons | High NMDA concentration | |
| Inhibition at -30 mV | 20 ± 5% (at high NMDA) | Rat Hippocampal CA1 Pyramidal Neurons | High NMDA concentration | |
| Acid-Sensing Ion Channel (ASIC) Inhibition | ||||
| IC50 | 2.4 ± 0.3 μM | Rat Striatal Interneurons | pH 6.5-induced currents, -80 mV holding voltage |
Experimental Protocols
This section outlines the detailed methodology for performing whole-cell patch clamp recordings on hippocampal neurons to study the effects of this compound. The protocol is adapted from established methods for recording from cultured hippocampal neurons and brain slices.
I. Preparation of Solutions
a. Artificial Cerebrospinal Fluid (aCSF)
-
Composition: 126 mM NaCl, 3 mM KCl, 2 mM MgSO4, 2 mM CaCl2, 1.25 mM NaH2PO4, 26.4 mM NaHCO3, and 10 mM glucose.
-
Preparation: Dissolve all components in ultrapure water. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use to maintain pH at 7.3-7.4.
b. Intracellular Solution (for recording NMDA receptor currents)
-
Composition: 150 mM CsCl, 10 mM EGTA, 5 mM HEPES, 10 mM NaCl, 4.5 mM ATP-Mg, and 0.1 mM GTP.
-
Preparation: Dissolve all components in ultrapure water. Adjust pH to 7.3-7.4 with KOH. Osmolarity should be adjusted to be slightly lower than the aCSF (around 280 mOsm).
c. This compound Stock Solution
-
Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., water or DMSO, check solubility data). Store at -20°C.
-
Working Solutions: Dilute the stock solution in aCSF to the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM) on the day of the experiment.
II. Hippocampal Neuron Preparation (Choice of two methods)
a. Cultured Hippocampal Neurons
-
Isolate hippocampi from embryonic day 18 (E18) rat or mouse pups.
-
Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically.
-
Plate the dissociated cells onto poly-L-lysine coated coverslips in a culture medium such as Neurobasal medium supplemented with B27.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
Recordings can be performed on mature neurons, typically after 14-21 days in vitro.
b. Acute Hippocampal Slices
-
Anesthetize an adult rat or mouse and decapitate.
-
Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based aCSF.
-
Cut 300 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at 35°C for 30 minutes, then maintain at room temperature until recording.
III. Whole-Cell Patch Clamp Recording
-
Transfer a coverslip with cultured neurons or a hippocampal slice to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with oxygenated aCSF at a flow rate of 1-2 ml/min.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Position the pipette above a healthy-looking pyramidal neuron under visual guidance (e.g., IR-DIC microscopy).
-
Apply positive pressure to the pipette and approach the cell.
-
Upon dimple formation on the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of negative pressure to achieve the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the neuron at -70 mV.
-
To isolate NMDA receptor-mediated currents, add antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) to the aCSF.
-
Apply NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) to the perfusion solution to evoke NMDA currents.
-
After obtaining a stable baseline recording of NMDA-evoked currents, apply different concentrations of this compound via the perfusion system.
-
Record the changes in the amplitude and kinetics of the NMDA currents in the presence of this compound.
-
To study voltage-dependence, repeat the recordings at different holding potentials (e.g., from -80 mV to +40 mV).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound on NMDA receptors and the general experimental workflow for the patch clamp protocol.
Caption: Proposed mechanism of this compound action on NMDA receptors.
Caption: Experimental workflow for this compound patch clamp protocol.
References
- 1. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds [mdpi.com]
Application Notes and Protocols: Sepimostat as a Neuroprotective Agent in an In Vivo Model of Retinal Degeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing Sepimostat in a preclinical in vivo model of excitotoxicity-induced retinal degeneration. The information is intended to guide researchers in pharmacology, neuroscience, and ophthalmology in the study of neuroprotective strategies for retinal diseases.
Introduction
Retinal degenerative diseases, such as glaucoma and diabetic retinopathy, are leading causes of irreversible blindness worldwide. A key pathological mechanism implicated in the death of retinal neurons is excitotoxicity, which is primarily mediated by the overactivation of N-methyl-D-aspartate (NMDA) receptors. This compound, an orally active derivative of the serine protease inhibitor Nafamostat, has emerged as a potent neuroprotective agent. Notably, its protective effects in the retina are independent of its anticoagulant properties and are instead attributed to its antagonistic action on the NR2B subunit of the NMDA receptor[1][2]. This document outlines the application of this compound in a well-established rat model of NMDA-induced retinal degeneration.
Mechanism of Action
This compound exerts its neuroprotective effects by selectively targeting the NR2B subunit of the NMDA receptor. It acts as an antagonist at the ifenprodil-binding site, thereby inhibiting the excessive influx of calcium ions that triggers the excitotoxic cascade leading to neuronal apoptosis[1][2][3]. This targeted action makes this compound a promising candidate for therapeutic intervention in retinal diseases where excitotoxicity is a key contributor to neuronal cell death.
Signaling Pathway
The neuroprotective effect of this compound is achieved by blocking the excitotoxic signaling cascade initiated by excessive NMDA receptor activation.
Figure 1: Signaling pathway of this compound's neuroprotective action.
Quantitative Data Summary
The neuroprotective effects of this compound have been quantified in a rat model of NMDA-induced retinal degeneration. The data below is summarized from studies where retinal damage was induced by an intravitreal injection of 20 nmol/eye NMDA, and the protective effects of co-injected this compound were assessed after two weeks.
| Treatment Group | Ganglion Cell Layer (GCL) Cell Count (cells/mm) | Inner Plexiform Layer (IPL) Thickness (µm) |
| Vehicle Control | ~50 | ~80 |
| NMDA (20 nmol/eye) | ~20 | ~40 |
| NMDA + this compound (1 nmol/eye) | ~30 | ~55 |
| NMDA + this compound (10 nmol/eye) | ~50 | ~80 |
| NMDA + this compound (100 nmol/eye) | ~50 | ~80 |
Data are approximated based on graphical representations in the cited literature and are intended for illustrative purposes.
Experimental Protocols
In Vivo Model of NMDA-Induced Retinal Degeneration
This protocol describes the induction of excitotoxic retinal injury in rats and the assessment of the neuroprotective effects of this compound.
Materials:
-
Male Sprague Dawley rats (150-300 g)
-
Anesthetic: 3% Halothane for induction, 1% for maintenance in 70% N₂O and 30% O₂
-
N-methyl-D-aspartate (NMDA) solution
-
This compound solution
-
Vehicle solution (e.g., sterile saline)
-
32-gauge Hamilton syringe
-
Topical proparacaine hydrochloride (0.5%)
-
Tropicamide (0.5%) and phenylephrine (0.5%) for pupil dilation
-
Ophthalmic antibiotic ointment
-
Microscope for intravitreal injections
-
Tissue fixation and processing reagents (e.g., paraformaldehyde, ethanol series, paraffin)
-
Microtome
-
Histological stains (e.g., Hematoxylin and Eosin)
-
Microscope with imaging software for morphometric analysis
Procedure:
-
Animal Preparation:
-
Anesthetize the rats using halothane inhalation.
-
Apply a topical anesthetic (proparacaine hydrochloride) to the cornea.
-
Dilate the pupils with tropicamide and phenylephrine.
-
-
Intravitreal Injection:
-
Under a microscope, carefully puncture the sclera approximately 1-2 mm behind the limbus using a 32-gauge needle.
-
Slowly inject a total volume of 5 µL containing either:
-
Vehicle
-
NMDA (e.g., 20 nmol/eye)
-
NMDA + this compound (e.g., 1, 10, or 100 nmol/eye)
-
-
Withdraw the needle carefully to avoid vitreous humor leakage.
-
Apply an ophthalmic antibiotic ointment to the eye.
-
-
Post-Injection Monitoring and Tissue Collection:
-
Allow the animals to recover from anesthesia on a warming pad.
-
Monitor the animals for any signs of distress or infection.
-
After a predetermined survival period (e.g., 2 weeks), euthanize the animals via an approved method.
-
Enucleate the eyes and fix them in an appropriate fixative (e.g., 4% paraformaldehyde).
-
-
Histological Analysis:
-
Process the fixed eyes for paraffin embedding.
-
Section the eyes sagittally through the optic nerve head at a thickness of 4-5 µm.
-
Stain the sections with Hematoxylin and Eosin.
-
-
Morphometric Analysis:
-
Capture images of the retinal sections.
-
Quantify the number of cells in the Ganglion Cell Layer (GCL) per unit length of the retina.
-
Measure the thickness of the Inner Plexiform Layer (IPL).
-
Perform statistical analysis to compare the different treatment groups.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol.
Figure 2: Experimental workflow for the in vivo retinal degeneration model.
Conclusion
This compound demonstrates significant, dose-dependent neuroprotective effects in an in vivo model of NMDA-induced retinal degeneration. Its mechanism of action, through the antagonism of the NR2B subunit of the NMDA receptor, presents a targeted approach to mitigating excitotoxicity in the retina. The protocols and data presented herein provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of retinal degenerative diseases.
References
- 1. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Note: Investigating NMDA Receptor Antagonism with Sepimostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a glutamate-gated ion channel that plays a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making it a critical target for therapeutic intervention.[2] Sepimostat, a serine protease inhibitor, has been identified as a novel antagonist of the NMDA receptor, exhibiting neuroprotective properties.[3] This application note provides a detailed protocol for assessing the antagonistic effects of this compound on NMDA receptors, along with a summary of its known inhibitory characteristics.
Mechanism of Action of this compound on NMDA Receptors
This compound inhibits NMDA receptors through a complex mechanism involving both voltage-dependent and voltage-independent components. This suggests that this compound interacts with at least two distinct sites on the NMDA receptor complex: a deep binding site within the ion channel pore and a shallow, allosteric site. At hyperpolarized membrane potentials (e.g., -80 mV), the voltage-dependent block is more pronounced, characteristic of an open-channel "foot-in-the-door" mechanism. Conversely, at depolarized potentials, the voltage-independent inhibition becomes more apparent.
Quantitative Data Summary
The inhibitory potency of this compound on NMDA receptors has been characterized using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its antagonistic activity.
| Parameter | Value | Cell Type | Method | Reference |
| IC50 | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | Patch Clamp (-80 mV) | |
| IC50 (in presence of 1 mM Mg2+) | 3.6 ± 1.1 µM | Rat Hippocampal CA1 Pyramidal Neurons | Patch Clamp (-30 mV) | |
| IC50 ([3H]ifenprodil binding) | 29.8 µM | Fractionated Rat Brain Membranes | Radioligand Binding Assay |
NMDA Receptor Signaling Pathway
The following diagram illustrates the canonical NMDA receptor signaling pathway upon activation by glutamate and a co-agonist (glycine or D-serine), leading to calcium influx and downstream cellular responses.
Caption: NMDA receptor signaling cascade and the antagonistic action of this compound.
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology Assay
This protocol details the methodology to measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Experimental Workflow:
Caption: Workflow for the whole-cell patch-clamp assay to assess NMDA receptor antagonism.
Materials:
-
Cells: Primary rat hippocampal or cortical neurons.
-
External Solution (in mM): 150 NaCl, 3 KCl, 2 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine. pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 2 Mg-ATP, 0.2 Na-GTP. pH adjusted to 7.2 with CsOH.
-
Agonist Solution: External solution containing NMDA (e.g., 100 µM).
-
Test Compound: this compound mesilate dissolved in external solution to desired concentrations.
Procedure:
-
Cell Preparation: Culture primary neurons on glass coverslips.
-
Patch-Clamp Recording:
-
Transfer a coverslip to the recording chamber on an inverted microscope.
-
Perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the membrane potential at a holding potential of -80 mV to assess the voltage-dependent block.
-
-
Baseline Current Measurement:
-
Briefly apply the agonist solution (NMDA/Glycine) to evoke an inward current.
-
Record the peak and steady-state current amplitude.
-
Wash the cell with the external solution until the current returns to baseline.
-
-
Application of this compound:
-
Perfuse the cell with the desired concentration of this compound for 1-2 minutes.
-
Co-apply the agonist solution along with this compound and record the NMDA-evoked current.
-
-
Data Acquisition:
-
Repeat steps 3 and 4 for a range of this compound concentrations to generate a dose-response curve.
-
Perform a washout step by perfusing with the external solution to check for reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA-evoked current in the absence and presence of each this compound concentration.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay
This protocol describes a method to determine if this compound competes with a known NMDA receptor ligand for its binding site.
Logical Relationship of Study Design:
Caption: Logical flow of the competitive radioligand binding assay.
Materials:
-
Tissue: Rat brain tissue (e.g., cortex or hippocampus).
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Radioligand: [3H]ifenprodil (for GluN2B subunit-specific binding).
-
Test Compound: this compound mesilate.
-
Non-specific Binding Control: High concentration of a known non-radioactive ligand (e.g., 10 µM ifenprodil).
-
Glass fiber filters and a cell harvester .
-
Scintillation cocktail and a scintillation counter .
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
Brain membrane preparation (50-100 µg of protein).
-
[3H]ifenprodil (at a concentration near its Kd, e.g., 2-5 nM).
-
Increasing concentrations of this compound or vehicle.
-
For non-specific binding, add a high concentration of unlabeled ifenprodil.
-
-
Incubate the plate at room temperature for 1 hour.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Calculate the percentage of specific binding at each concentration of this compound relative to the control (no this compound).
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to determine the IC50 value for the displacement of the radioligand.
-
Conclusion
This compound presents a compelling profile as an NMDA receptor antagonist with a dual mechanism of action. The protocols outlined in this application note provide robust methods for characterizing the inhibitory effects of this compound and similar compounds on NMDA receptor function. These assays are essential tools for researchers in neuroscience and drug development aimed at modulating glutamatergic neurotransmission for therapeutic benefit.
References
- 1. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Sepimostat Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat is a neuroprotective agent that functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the NR2B subunit.[1][2] Its ability to mitigate excitotoxicity makes it a compound of interest in neuroscience and drug development for neurodegenerative diseases.[1][2] Proper preparation of a stable and accurate stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for many organic molecules.[3]
This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in DMSO, tailored for research and development settings.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound and its solution in DMSO.
| Property | Value |
| Molecular Weight | 373.41 g/mol |
| Solubility in DMSO | 6.25 mg/mL (16.74 mM) |
| Powder Storage | -20°C for up to 3 years |
| DMSO Stock Solution Storage | -80°C for up to 1 year (recommended) |
| In Vitro Working Concentration | 2.5 - 10 µM (for neuroprotection in primary rat cortical neurons) |
| In Vivo Dosage (intravitreal) | 1 - 100 nmol/eye (in a rat model of retinal degeneration) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the amounts accordingly for different desired concentrations.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature before opening to minimize moisture absorption.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.73 mg of this compound (Molecular Weight = 373.41 g/mol ).
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder. For a 10 mM solution with 3.73 mg of this compound, add 1 mL of DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: If any solid particles remain, place the vial in a water bath sonicator for 10-15 minutes. This will aid in breaking up any aggregates and promote complete dissolution.
-
Gentle Warming (Optional): If the solution is still not clear after sonication, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Do not overheat, as this may degrade the compound.
-
Visual Inspection: Once the solution is clear and free of any visible particulates, the stock solution is ready.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage. While specific stability data for this compound is limited, many compounds in DMSO are stable for at least 11 freeze-thaw cycles when stored properly.
Protocol 2: In Vitro Neuroprotection Assay
This protocol provides a general framework for assessing the neuroprotective effects of this compound against NMDA-induced excitotoxicity in a neuronal cell culture model.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound-DMSO stock solution (from Protocol 1)
-
NMDA solution
-
Cell viability assay kit (e.g., MTT or LDH assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate the neuronal cells in a 96-well plate at a suitable density and allow them to adhere and differentiate according to the specific cell type's requirements.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound-DMSO stock solution. Prepare serial dilutions of this compound in the complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM). Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
-
Pre-treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with the same final concentration of DMSO. Incubate the cells for a pre-determined time (e.g., 1-2 hours).
-
Induction of Excitotoxicity: Add NMDA to the wells to a final concentration known to induce excitotoxicity in the specific cell model (e.g., 100 µM). Do not add NMDA to the negative control wells.
-
Incubation: Incubate the plate for a period sufficient to induce cell death (e.g., 24 hours).
-
Assessment of Cell Viability: Following the incubation period, assess cell viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control group. Plot the results to determine the concentration-dependent neuroprotective effect of this compound.
Visualizations
Caption: Workflow for this compound stock solution preparation and use.
Caption: this compound antagonizes the NR2B subunit of the NMDA receptor.
References
- 1. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for Intravitreal Injection of Sepimostat in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the intravitreal (IVT) administration of Sepimostat in rat models for ophthalmic research. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the neuroprotective effects of this compound in retinal degeneration models.
Introduction
This compound, a synthetic serine protease inhibitor, has demonstrated significant neuroprotective effects against excitotoxicity-mediated retinal degeneration in rats.[1] Notably, its therapeutic action in the retina is independent of its serine protease inhibitory activity.[1] Instead, this compound functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the ifenprodil-binding site of the NR2B subunit.[1][2][3] This mechanism of action makes it a promising candidate for therapeutic intervention in retinal diseases characterized by excitotoxic damage.
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies in rats.
| Parameter | Value | Species/Model | Reference |
| Neuroprotective Dose Range (Intravitreal) | 1 - 100 nmol/eye | Sprague Dawley Rats | |
| IC50 for NMDA Receptor Inhibition | 3.5 ± 0.3 µM (at -80 mV) | Rat Hippocampal CA1 Pyramidal Neurons | |
| Ki for Ifenprodil Binding Inhibition | 27.7 µM | Rat Brain Membranes |
Table 1: Efficacy and Potency of this compound in Rat Models.
| Parameter | Recommended Value | Reference |
| Injection Volume | 2 - 5 µL | |
| Needle Gauge | 30 - 33 G | |
| Injection Site | 1 - 1.5 mm posterior to the limbus | |
| Anesthesia (Intraperitoneal) | Ketamine (80 mg/kg) and Xylazine (8 mg/kg) |
Table 2: Recommended Parameters for Intravitreal Injection in Rats.
Experimental Protocols
Protocol 1: Preparation of this compound for Intravitreal Injection
This protocol describes the preparation of this compound solution for administration.
Materials:
-
This compound (FUT-187 free base)
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Sterile filters (0.22 µm)
-
Hamilton syringe
Procedure:
-
Reconstitution: Dissolve this compound in DMSO to create a stock solution. For example, a stock solution of 6.25 mg/mL in DMSO can be prepared.
-
Dilution: Based on the desired final intravitreal dose (e.g., 10 nmol/eye), calculate the required concentration. Dilute the this compound stock solution with sterile PBS to achieve the final desired concentration for injection. Note: The final concentration of DMSO should be minimized to avoid retinal toxicity.
-
Sterilization: Filter the final this compound solution through a 0.22 µm sterile filter into a sterile microcentrifuge tube.
-
Loading: Carefully load the desired volume (e.g., 2-5 µL) of the sterile this compound solution into a Hamilton syringe fitted with a 33-gauge needle.
Protocol 2: Intravitreal Injection Procedure in Rats
This protocol details the step-by-step procedure for administering this compound via intravitreal injection in anesthetized rats.
Materials:
-
Anesthetic solution (Ketamine/Xylazine cocktail)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
-
Ophthalmic antibiotic ointment
-
Sterile saline
-
Gauze swabs
-
33-gauge needle attached to a Hamilton syringe
-
Dissecting microscope
Procedure:
-
Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine (80 mg/kg) and xylazine (8 mg/kg) mixture. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Pupil Dilation and Anesthesia: Apply one drop of a topical mydriatic agent to dilate the pupil of the eye to be injected. Follow with one drop of topical anesthetic (e.g., 0.5% proparacaine) to the cornea.
-
Positioning: Place the anesthetized rat on its side under a dissecting microscope to ensure a clear view of the injection site.
-
Injection Site: Gently proptose the eye. The injection will be made through the sclera, approximately 1-1.5 mm posterior to the limbus, in the superior nasal or superior temporal quadrant.
-
Scleral Puncture: Using a 30-gauge needle, create a pilot hole at the injection site to facilitate entry of the injection needle.
-
Intravitreal Injection: Carefully insert the 33-gauge needle attached to the Hamilton syringe through the pilot hole into the vitreous cavity, angling towards the posterior pole to avoid contact with the lens.
-
Injection: Slowly inject the desired volume (2-5 µL) of the this compound solution into the mid-vitreous.
-
Needle Withdrawal: Hold the needle in place for approximately 1 minute to allow for diffusion of the solution and to minimize reflux. Withdraw the needle slowly.
-
Post-operative Care: Apply a drop of ophthalmic antibiotic ointment to the injected eye to prevent infection. Monitor the animal during recovery from anesthesia.
Visualizations
Signaling Pathway of this compound in Retinal Neuroprotection
Caption: this compound's neuroprotective mechanism via NMDA receptor antagonism.
Experimental Workflow for Intravitreal Injection of this compound in Rats
Caption: Workflow for intravitreal administration of this compound in rats.
References
- 1. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Whole-Cell Voltage Clamp Recordings with Sepimostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat, a synthetic serine protease inhibitor, has emerged as a potent modulator of specific ion channels, demonstrating significant effects that are of interest in neuroscience and drug development. These application notes provide a comprehensive guide to utilizing whole-cell voltage clamp electrophysiology to investigate the effects of this compound on N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs). The protocols detailed below are designed to be a practical resource for researchers aiming to characterize the inhibitory action of this compound and similar compounds.
This compound has been shown to inhibit native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM at a holding voltage of -80 mV[1][2][3][4]. Its mechanism of action is complex, exhibiting both voltage-dependent and voltage-independent components, which suggests the presence of both shallow and deep binding sites within the NMDA receptor channel[1]. At hyperpolarized potentials, the voltage-dependent "foot-in-the-door" open channel block is the predominant mechanism.
Furthermore, this compound is an effective inhibitor of ASICs. In rat striatal interneurons, this compound inhibited pH 6.5-induced currents with an IC50 of 2.4 ± 0.3 μM at a holding voltage of -80 mV. This inhibition is also voltage-dependent, indicating that this compound likely binds within the channel pore. The inhibitory action of this compound is more pronounced on native ASICs and recombinant ASIC1a channels compared to ASIC2a channels.
These findings highlight the potential of this compound as a tool to probe the function of these channels and as a lead compound for the development of novel therapeutics targeting conditions where NMDA receptor and ASIC dysfunction are implicated, such as ischemic stroke and inflammatory pain.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on NMDA receptors and ASICs as determined by whole-cell voltage clamp recordings.
Table 1: Inhibitory Effects of this compound on NMDA Receptors
| Parameter | Value | Cell Type | Holding Voltage | Reference |
| IC50 | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV | |
| Inhibition Mechanism | Voltage-dependent open channel block ("foot-in-the-door") and voltage-independent inhibition | Rat Hippocampal CA1 Pyramidal Neurons | -120 mV to +30 mV | |
| Plateau/Peak Ratio (Control) | 0.6 ± 0.1 | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV | |
| Plateau/Peak Ratio (10 µM this compound) | 1.1 ± 0.3 | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV |
Table 2: Inhibitory Effects of this compound on Acid-Sensing Ion Channels (ASICs)
| Parameter | Value | Cell Type / Channel | Holding Voltage | Reference |
| IC50 | 2.4 ± 0.3 µM | Rat Striatal Interneurons (native ASICs) | -80 mV | |
| Inhibition Mechanism | Voltage-dependent pore block ("foot-in-the-door") | Rat Striatal Interneurons (native ASICs) | -80 mV | |
| Channel Specificity | More active on native ASICs and recombinant ASIC1a than ASIC2a | Recombinant ASIC1a and ASIC2a channels | Not Specified |
Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Recordings of NMDA Receptor Currents
This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons or acute brain slices and to assess the inhibitory effects of this compound.
1. Solutions and Reagents:
-
Artificial Cerebrospinal Fluid (aCSF):
-
125 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
25 mM NaHCO3
-
25 mM Glucose
-
2 mM CaCl2
-
1 mM MgCl2
-
pH 7.4, bubbled with 95% O2 / 5% CO2. The osmolarity should be between 305 and 315 mOsm.
-
-
Internal Solution (for whole-cell patch clamp):
-
130 mM Cs-methanesulfonate
-
10 mM HEPES
-
10 mM BAPTA
-
2 mM Mg-ATP
-
0.2 mM Na-GTP
-
5 mM QX-314 (to block voltage-gated sodium channels)
-
pH 7.25 with CsOH. The osmolarity should be between 260 and 280 mOsm.
-
-
NMDA Receptor Agonist Solution: aCSF containing 100 µM NMDA and 10 µM glycine.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile water or DMSO. Store at -20°C.
-
Working Solutions: Dilute the this compound stock solution in the NMDA receptor agonist solution to the desired final concentrations (e.g., 0.1, 1, 3, 10, 30 µM).
2. Cell Preparation:
-
Prepare acute brain slices (e.g., hippocampal slices) or cultured neurons (e.g., hippocampal or cortical neurons) using standard laboratory procedures.
-
Transfer the slice or coverslip with cultured cells to the recording chamber on the microscope stage and perfuse with aCSF.
3. Whole-Cell Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Approach a neuron under visual guidance (e.g., DIC microscopy).
-
Apply gentle positive pressure to the pipette and approach the cell membrane.
-
Upon contact with the cell, release the positive pressure to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode and hold the membrane potential at -70 mV.
-
Allow the cell to stabilize for 5-10 minutes.
4. Data Acquisition:
-
To evoke NMDA receptor currents, rapidly perfuse the cell with the NMDA receptor agonist solution.
-
Record the baseline NMDA current.
-
To test the effect of this compound, co-apply the working solution containing this compound and the NMDA receptor agonists.
-
To determine the IC50, apply a range of this compound concentrations.
-
To study the voltage dependence of the block, repeat the agonist and drug application at various holding potentials (e.g., from -120 mV to +30 mV).
-
Wash out the drug with the agonist solution to observe the reversibility of the block.
5. Data Analysis:
-
Measure the peak and steady-state amplitude of the NMDA currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data with a Hill equation to determine the IC50.
-
Plot the percentage of block against the holding potential to analyze the voltage dependence.
Protocol 2: Whole-Cell Voltage Clamp Recordings of ASIC Currents
This protocol is for measuring proton-gated currents mediated by ASICs and assessing the inhibitory effects of this compound.
1. Solutions and Reagents:
-
External Solution (Control, pH 7.4):
-
140 mM NaCl
-
5.4 mM KCl
-
1.8 mM CaCl2
-
1 mM MgCl2
-
10 mM HEPES
-
10 mM Glucose
-
pH 7.4 with NaOH.
-
-
External Solution (Activating, pH 6.5): Same as the control solution, but with MES instead of HEPES and pH adjusted to 6.5 with HCl.
-
Internal Solution: Same as in Protocol 1.
-
This compound Stock Solution: Same as in Protocol 1.
-
Working Solutions: Dilute the this compound stock solution in the activating external solution (pH 6.5) to the desired final concentrations.
2. Cell Preparation:
-
Use cells known to express ASICs, such as primary striatal neurons or cell lines heterologously expressing specific ASIC subtypes (e.g., HEK293 cells transfected with ASIC1a).
-
Plate cells on coverslips for recording.
3. Whole-Cell Recording Procedure:
-
Follow the same procedure as in Protocol 1 to obtain a whole-cell recording.
4. Data Acquisition:
-
Hold the cell at a negative potential, typically -80 mV.
-
To evoke ASIC currents, rapidly switch the perfusion from the control external solution (pH 7.4) to the activating external solution (pH 6.5).
-
Record the baseline proton-gated current.
-
To test the effect of this compound, pre-apply this compound in the control solution for a short period before co-applying it with the activating solution.
-
To determine the IC50, apply a range of this compound concentrations.
-
To study the voltage dependence, repeat the acid stimulation and drug application at different holding potentials.
-
Wash out the drug with the control solution.
5. Data Analysis:
-
Measure the peak amplitude of the ASIC currents in the absence and presence of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to determine the IC50.
-
Analyze the voltage dependence of the block as described in Protocol 1.
Mandatory Visualization
Caption: Workflow for investigating this compound's effects using whole-cell voltage clamp.
Caption: Signaling pathway showing this compound's inhibition of ion channels and downstream effects.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patch clamp combined with voltage/concentration clamp to determine the kinetics and voltage dependency of N-methyl-D-aspartate (NMDA) receptor open channel blockers. | Semantic Scholar [semanticscholar.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
Measuring the IC50 Value of Sepimostat Against NMDA Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Sepimostat against N-methyl-D-aspartate (NMDA) receptors. This compound, a serine protease inhibitor, has been identified as an inhibitor of NMDA receptors, a key player in excitatory neurotransmission.[1][2] Understanding its potency and mechanism of inhibition is crucial for neuroprotective drug development and for characterizing its off-target effects. The primary methods detailed herein are whole-cell patch-clamp electrophysiology on cultured neurons and radioligand binding assays using brain membrane preparations. These protocols are designed to provide a robust framework for researchers to quantify the inhibitory activity of this compound on NMDA receptors.
Introduction
This compound is a synthetic serine protease inhibitor that has demonstrated neuroprotective properties.[1][2] Recent studies have revealed that this compound can inhibit native NMDA receptors in rat hippocampal CA1 pyramidal neurons.[1] The mechanism of inhibition is complex, involving both voltage-dependent and voltage-independent components, suggesting interaction with both shallow and deep binding sites within the NMDA receptor channel. Specifically, this compound has been shown to act as a "foot-in-the-door" open channel blocker. Furthermore, it has been found to inhibit the binding of [3H]ifenprodil, a ligand for the GluN2B subunit of the NMDA receptor, indicating a potential interaction with this specific subunit.
Accurate determination of the IC50 value of this compound against NMDA receptors is essential for understanding its pharmacological profile. This document outlines two primary experimental approaches to achieve this: electrophysiology and radioligand binding assays.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values of this compound against NMDA receptors from published studies.
| Experimental Method | System | Target | IC50 Value (µM) | Reference |
| Whole-Cell Patch Clamp | Native NMDA receptors in rat hippocampal CA1 pyramidal neurons | Overall NMDA receptor function | 3.5 ± 0.3 (at -80 mV holding potential) | |
| Radioligand Binding Assay | Fractionated rat brain membranes | [3H]ifenprodil binding site on GluN2B subunit | 29.8 |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol details the determination of this compound's IC50 value by measuring the inhibition of NMDA-evoked currents in cultured hippocampal neurons.
1. Cell Culture:
-
Culture primary hippocampal neurons from embryonic day 18 (E18) rat pups.
-
Plate neurons on poly-D-lysine coated glass coverslips.
-
Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.
-
Use neurons for recording between 12 and 16 days in vitro.
2. Electrophysiological Recording:
-
Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. To isolate NMDA receptor currents, the external solution should be Mg2+-free and contain a glycine co-agonist (e.g., 10 µM).
-
Prepare a pipette solution containing (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, adjusted to pH 7.2 with CsOH.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Clamp the neuron at a holding potential of -80 mV.
3. NMDA Receptor Activation and this compound Application:
-
Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the neuron using a rapid application system to evoke an inward current.
-
After establishing a stable baseline of NMDA-evoked currents, co-apply varying concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM) with the NMDA/glycine solution.
-
Record the peak and steady-state current responses at each this compound concentration.
4. Data Analysis and IC50 Calculation:
-
Measure the peak amplitude of the inward current in the absence (control) and presence of each this compound concentration.
-
Calculate the percentage inhibition for each concentration relative to the control response.
-
Plot the percentage inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol describes how to determine the IC50 of this compound for the GluN2B subunit of the NMDA receptor by measuring the displacement of [3H]ifenprodil.
1. Membrane Preparation:
-
Homogenize whole rat brains (minus cerebellum) in ice-cold sucrose buffer (0.32 M sucrose, 5 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (crude membrane fraction) in assay buffer (50 mM Tris-HCl, pH 7.4) and store at -80°C until use.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
A fixed concentration of [3H]ifenprodil (e.g., 5 nM)
-
A range of concentrations of this compound (e.g., 0.01 µM to 100 µM) or vehicle for total binding.
-
A high concentration of a non-labeled competitor (e.g., 10 µM ifenprodil) for non-specific binding.
-
The prepared brain membrane homogenate (e.g., 100-200 µg of protein).
-
-
Incubate the plate at room temperature for 2 hours.
3. Filtration and Scintillation Counting:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis and IC50 Calculation:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
For each concentration of this compound, calculate the percentage of specific binding relative to the control (vehicle).
-
Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.
-
Fit the data to a one-site competition binding equation to determine the Ki, which can be converted to the IC50 value.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
References
Application Notes and Protocols: Serine Protease Inhibition Assay for Sepimostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepimostat, a synthetic serine protease inhibitor, and its structural analog nafamostat, have demonstrated significant therapeutic potential in conditions characterized by excessive protease activity, such as acute pancreatitis and disseminated intravascular coagulation. Serine proteases are a class of enzymes crucial to various physiological and pathological processes, including digestion, blood coagulation, inflammation, and fibrinolysis. The dysregulation of these proteases is implicated in numerous diseases, making them attractive targets for therapeutic intervention.
These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory activity of this compound against key serine proteases. The provided methodologies can be adapted for screening and characterizing other serine protease inhibitors.
Mechanism of Action
This compound and nafamostat are known to be broad-spectrum serine protease inhibitors. They function as competitive inhibitors, binding to the active site of the protease to prevent substrate binding and subsequent cleavage. This inhibition helps to control the proteolytic cascades that contribute to disease pathology. In pancreatitis, for instance, the inhibition of digestive proteases like trypsin and chymotrypsin can mitigate pancreatic auto-digestion and the subsequent inflammatory response.
Target Serine Proteases
Based on the therapeutic applications of this compound and the known targets of its analog nafamostat, the primary serine proteases of interest for inhibition assays include:
-
Trypsin and Chymotrypsin: Key digestive enzymes implicated in the pathophysiology of pancreatitis.
-
Thrombin and Factor Xa: Crucial enzymes in the blood coagulation cascade.
Data Presentation: Inhibitory Activity of Nafamostat (this compound Analog)
| Serine Protease | Inhibitor | Inhibition Parameter | Value | Reference |
| Bovine Pancreatic Trypsin | Nafamostat | Ki | 11.5 µM | [1] |
| Bovine Pancreatic Trypsin | Nafamostat | Ki* (overall inhibition) | 0.4 ± 0.14 nM | [1] |
| Thrombin | Nafamostat | IC50 | 34.1 nM | [2] |
| Factor Xa | Nafamostat | IC50 | 1.74 µM | [2] |
Disclaimer: The data presented above is for nafamostat, a structural and functional analog of this compound. Experimental determination of the inhibitory activity of this compound against these proteases is recommended.
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against trypsin and chymotrypsin, two key serine proteases involved in pancreatitis. These protocols can be adapted for other serine proteases and chromogenic or fluorogenic substrates.
Protocol 1: Trypsin Inhibition Assay (Colorimetric)
This assay is based on the ability of trypsin to hydrolyze a chromogenic substrate, Nα-Benzoyl-L-arginine ethyl ester (BAEE), resulting in an increase in absorbance at 253 nm. The presence of an inhibitor like this compound will reduce the rate of this reaction.
Materials:
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 20 mM CaCl2)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 253 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of trypsin in Tris-HCl buffer. The final concentration should be optimized to yield a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a stock solution of BAEE in Tris-HCl buffer.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer from the stock solution. Include a vehicle control (DMSO or solvent without this compound).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Tris-HCl buffer only.
-
Control wells (No inhibitor): Add Tris-HCl buffer, trypsin solution, and vehicle control.
-
Test wells (Inhibitor): Add Tris-HCl buffer, trypsin solution, and the desired concentration of this compound dilution.
-
-
Pre-incubation:
-
Add 50 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of the appropriate this compound dilution or vehicle control to the respective wells.
-
Add 10 µL of the trypsin solution to all wells except the blank wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the BAEE substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the absorbance at 253 nm every minute for 15-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: Chymotrypsin Inhibition Assay (Colorimetric)
This assay utilizes the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAPPpNA), which is cleaved by chymotrypsin to release p-nitroaniline (pNA), resulting in an increase in absorbance at 405 nm.
Materials:
-
Chymotrypsin (from bovine pancreas)
-
N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (SAPPpNA)
-
Tris-HCl buffer (50 mM, pH 8.0, containing 100 mM NaCl)
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of SAPPpNA in DMSO.
-
Prepare a series of dilutions of this compound in Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Follow a similar setup as the trypsin inhibition assay, with blank, control, and test wells.
-
-
Pre-incubation:
-
Add 50 µL of Tris-HCl buffer to all wells.
-
Add 20 µL of the appropriate this compound dilution or vehicle control.
-
Add 10 µL of the chymotrypsin solution to all wells except the blank wells.
-
Mix and incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 20 µL of the SAPPpNA substrate solution (diluted in Tris-HCl buffer) to all wells.
-
-
Kinetic Measurement:
-
Measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C.
-
Data Analysis:
-
Follow the same data analysis steps as described for the trypsin inhibition assay to determine the IC50 value of this compound for chymotrypsin.
Mandatory Visualizations
Signaling Pathway in Acute Pancreatitis
Caption: Role of Trypsin in Acute Pancreatitis and Inhibition by this compound.
Experimental Workflow for Serine Protease Inhibition Assay
References
Application Notes and Protocols for Sepimostat in Primary Cortical Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Sepimostat is a synthetic serine protease inhibitor that has garnered significant interest for its neuroprotective properties.[1][2] Beyond its role as a protease inhibitor, this compound functions as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors, with a notable selectivity for the NR2B subunit.[1][3] Additionally, it has been shown to inhibit acid-sensing ion channels (ASICs), which are implicated in pathological conditions such as ischemic stroke. These mechanisms of action make this compound a promising candidate for investigation in various neurological disorders characterized by excitotoxicity, neuroinflammation, and synaptic dysfunction.
These application notes provide detailed protocols for utilizing this compound in primary cortical neuron cultures to investigate its neuroprotective, anti-inflammatory, and synaptic plasticity-modulating effects.
Data Presentation
The following tables summarize the quantitative data available for this compound and the related compound Nafamostat.
Table 1: Inhibitory Activity of this compound
| Target | Assay | Species | Preparation | IC50 | Reference |
| NMDA Receptor | Electrophysiology (Patch Clamp) | Rat | Hippocampal CA1 Pyramidal Neurons | 3.5 ± 0.3 µM (at -80 mV) | [4] |
| NMDA Receptor (NR2B) | [3H]ifenprodil Binding | Rat | Cerebral Cortical Membranes | 29.8 µM | |
| Acid-Sensing Ion Channels (ASICs) | Electrophysiology (Patch Clamp) | Rat | Striatal Interneurons | 2.4 ± 0.3 µM (pH 6.5-induced currents at -80 mV) |
Table 2: Neuroprotective Activity of Nafamostat (a related compound)
| Compound | Assay | Cell Type | Insult | Neuroprotective Concentration Range | Reference |
| Nafamostat | Cell Viability (unspecified) | Primary Rat Cortical Neurons | NMDA | 2.5 - 10 µM |
Experimental Protocols
Protocol for Assessing Neuroprotective Effects of this compound against Excitotoxicity
This protocol is designed to evaluate the ability of this compound to protect primary cortical neurons from NMDA-induced excitotoxicity.
Materials:
-
Primary cortical neurons (rat or mouse, embryonic day 18)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound
-
N-methyl-D-aspartate (NMDA)
-
Cell viability assay kit (e.g., MTT, LDH)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Primary Cortical Neuron Culture:
-
Isolate primary cortical neurons from E18 rat or mouse embryos following standard protocols.
-
Plate dissociated neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well in Neurobasal medium with supplements.
-
Culture neurons for 7-10 days in vitro (DIV) to allow for maturation and synapse formation.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should be below 0.1%.
-
Pre-treat the neurons with varying concentrations of this compound for 2 hours.
-
-
Induction of Excitotoxicity:
-
Following pre-treatment, add NMDA to the culture medium to a final concentration of 50-100 µM.
-
Co-incubate the neurons with this compound and NMDA for 24 hours.
-
Include control groups: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with NMDA only.
-
-
Assessment of Cell Viability:
-
After 24 hours of co-incubation, measure cell viability using a suitable assay (e.g., MTT or LDH).
-
For the MTT assay, incubate cells with MTT solution for 2-4 hours, then solubilize the formazan crystals and measure absorbance.
-
For the LDH assay, collect the culture supernatant to measure the release of lactate dehydrogenase.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot a dose-response curve to determine the EC50 of this compound's neuroprotective effect.
-
Protocol for Evaluating the Anti-inflammatory Effects of this compound in a Neuron-Microglia Co-culture Model
This protocol assesses the potential of this compound to mitigate the inflammatory response in a co-culture of primary cortical neurons and microglia.
Materials:
-
Primary cortical neurons
-
Primary microglia
-
Neuron and microglia culture media
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
Nitric oxide (NO) assay kit (Griess reagent)
-
Immunofluorescence antibodies (e.g., anti-Iba1 for microglia, anti-MAP2 for neurons)
Procedure:
-
Neuron-Microglia Co-culture:
-
Culture primary cortical neurons for 5-7 DIV.
-
Isolate primary microglia from early postnatal (P0-P2) rat or mouse pups.
-
Add primary microglia to the established neuron cultures at a ratio of 1:10 (microglia:neurons).
-
Allow the co-culture to stabilize for 48 hours.
-
-
Induction of Inflammation and this compound Treatment:
-
Pre-treat the co-cultures with desired concentrations of this compound for 2 hours.
-
Induce an inflammatory response by adding LPS (100 ng/mL) to the culture medium.
-
Incubate for 24 hours.
-
Include control groups: untreated co-cultures, co-cultures treated with this compound only, and co-cultures treated with LPS only.
-
-
Measurement of Inflammatory Mediators:
-
Collect the culture supernatant after 24 hours.
-
Measure the levels of pro-inflammatory cytokines TNF-α and IL-6 using specific ELISA kits.
-
Measure the concentration of nitric oxide using the Griess assay.
-
-
Immunocytochemistry for Microglia Activation:
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunofluorescence staining for the microglial marker Iba1.
-
Analyze microglial morphology. Activated microglia typically exhibit an amoeboid shape with retracted processes, while resting microglia have a ramified morphology.
-
-
Data Analysis:
-
Quantify the levels of cytokines and NO and compare the different treatment groups.
-
Quantify the percentage of activated microglia based on morphological changes.
-
Protocol for Investigating the Effect of this compound on Synaptic Plasticity (LTP and LTD)
This protocol outlines a method to determine if this compound modulates long-term potentiation (LTP) and long-term depression (LTD) in primary cortical neuron cultures.
Materials:
-
Mature primary cortical neuron cultures (14-21 DIV)
-
Multi-electrode array (MEA) system or patch-clamp setup
-
Field potential recording electrodes
-
Stimulation electrodes
-
Artificial cerebrospinal fluid (aCSF)
-
High-frequency stimulation (HFS) protocol for LTP induction (e.g., 100 Hz for 1 second)
-
Low-frequency stimulation (LFS) protocol for LTD induction (e.g., 1 Hz for 15 minutes)
-
This compound
Procedure:
-
Culture Preparation:
-
Culture primary cortical neurons on MEA plates or on coverslips for patch-clamp recordings until a mature synaptic network is formed (14-21 DIV).
-
-
Baseline Recording:
-
Place the culture in the recording setup and perfuse with aCSF.
-
Record baseline synaptic activity (field excitatory postsynaptic potentials, fEPSPs) for at least 20 minutes by applying test pulses at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application:
-
Add this compound to the aCSF at the desired concentration and perfuse the culture for 20-30 minutes while continuing to record baseline activity.
-
-
Induction of LTP or LTD:
-
For LTP: Apply a high-frequency stimulation (HFS) protocol.
-
For LTD: Apply a low-frequency stimulation (LFS) protocol.
-
NMDA receptor antagonists are known to block the induction of LTD in some brain regions. Therefore, it is hypothesized that this compound will inhibit LTD.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs for at least 60 minutes after the induction protocol to monitor the potentiation or depression of the synaptic response.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs.
-
Normalize the fEPSP slopes to the pre-induction baseline.
-
Compare the magnitude of LTP or LTD in the presence and absence of this compound.
-
Mandatory Visualizations
Signaling Pathways
Caption: this compound's neuroprotective signaling pathway.
Experimental Workflows
Caption: Experimental workflow for neuroprotection assay.
Caption: Experimental workflow for anti-inflammation assay.
Caption: Experimental workflow for synaptic plasticity assay.
References
- 1. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds [mdpi.com]
Troubleshooting & Optimization
Sepimostat solubility issues in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with Sepimostat in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in my aqueous buffer (e.g., PBS)?
A1: this compound, like many small molecule inhibitors, has limited intrinsic solubility in neutral aqueous solutions. Its chemical structure (C21H19N5O2) contributes to this property. Direct dissolution of the powder in aqueous buffers is often challenging and may result in incomplete solubilization or precipitation.
Q2: I've noticed that even after vigorous vortexing, I can still see particulate matter. Is the product faulty?
A2: It is highly unlikely that the product is faulty. The observed particulate matter is characteristic of a compound with low aqueous solubility. A different dissolution strategy, such as creating a concentrated stock solution in an organic solvent, is recommended.
Q3: The product datasheet mentions solubility in DMSO. Can I use this for my cell-based experiments?
A3: Yes, using a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is a standard and recommended practice for compounds like this compound. This stock can then be serially diluted into your aqueous experimental medium to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the biological system being studied (typically <0.5%).
Q4: How does pH affect the solubility of this compound?
A4: The pH of the solution can significantly impact this compound's solubility. A this compound molecule is predicted to be predominantly positively charged (cationic) at a neutral pH of 7.4.[1][2] Generally, the charged or ionized form of a compound is more soluble in aqueous solutions than the neutral form. Therefore, solubility may decrease in more basic (higher pH) conditions where the molecule is less likely to be protonated.
Q5: Should I heat my aqueous solution to try and dissolve this compound?
A5: Gentle warming (e.g., to 37°C) can sometimes increase the rate of dissolution for some compounds. However, this should be done with caution as excessive heat can degrade the compound. It is generally more effective to use the recommended protocol of preparing a DMSO stock solution first.
Troubleshooting Guide for this compound Dissolution
This guide provides a systematic approach to achieving successful solubilization of this compound for your experiments.
Initial Assessment & Recommended Starting Point
The most reliable method for preparing this compound for use in aqueous solutions is to first create a concentrated stock solution in 100% DMSO. This compound has a known solubility of 6.25 mg/mL (16.74 mM) in DMSO, and sonication is recommended to facilitate dissolution.[2]
Troubleshooting Workflow
If you are facing issues with solubility, follow this step-by-step workflow.
Quantitative Data
The following tables summarize the known properties of this compound. Use the third table to log your experimental results while troubleshooting.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C21H19N5O2[3] |
| Molecular Weight | 373.41 g/mol [2] |
| CAS Number | 103926-64-3 |
| Predicted Charge (pH 7.4) | Predominantly +1 (monocation) |
Table 2: Known Solubility of this compound
| Solvent | Concentration | Molarity | Notes |
| DMSO | 6.25 mg/mL | 16.74 mM | Sonication is recommended |
Table 3: User Solubility Test Matrix (Template)
| Condition ID | Solvent System (e.g., PBS, DMEM) | pH | Co-solvent (% v/v) | Max this compound Conc. Achieved | Observations (Precipitation, Clarity) |
| A-1 | PBS | 7.4 | None | ||
| A-2 | PBS | 6.5 | None | ||
| B-1 | DMEM + 10% FBS | 7.4 | None | ||
| C-1 | PBS | 7.4 | 1% Ethanol |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the recommended method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Add Solvent: Carefully add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 267.8 µL of DMSO per 1 mg of this compound).
-
Dissolve:
-
Vortex the vial vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for several months or at -80°C for long-term storage.
Protocol 2: Diluting this compound Stock into Aqueous Buffer
This protocol outlines the steps for preparing working solutions from the DMSO stock.
Procedure:
-
Thaw Stock: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Prepare Serial Dilutions (if necessary): It is often best to perform an intermediate dilution of the concentrated stock into your aqueous buffer before preparing the final working concentration.
-
Final Dilution:
-
Add the appropriate volume of your pre-warmed (e.g., 37°C) aqueous buffer to your experimental vessel (e.g., cell culture plate well, reaction tube).
-
Add the required small volume of the this compound stock solution to the buffer. Crucially, add the stock solution to the buffer, not the other way around, while gently mixing. This ensures rapid dispersal and minimizes the risk of precipitation.
-
Ensure the final DMSO concentration in your working solution is below the tolerance level of your assay (typically <0.5%).
-
Signaling Pathway
This compound is an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity in the central nervous system.
Pathway Description: The NMDA receptor requires the binding of both glutamate to its GluN2 subunit and a co-agonist, typically glycine or D-serine, to its GluN1 subunit for activation. Upon activation, the receptor's ion channel opens, allowing an influx of cations, primarily Ca²⁺, into the neuron. This increase in intracellular calcium triggers various downstream signaling cascades involved in processes like learning and memory. This compound acts as an antagonist, inhibiting the NMDA receptor and thereby blocking this ion influx and subsequent signaling. It has been shown to inhibit native NMDA receptors with an IC50 of 3.5 ± 0.3 µM.
References
- 1. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds [mdpi.com]
- 3. file.glpbio.com [file.glpbio.com]
Technical Support Center: Sepimostat Stability for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Sepimostat for in vitro assays. The following information, presented in a question-and-answer format, addresses common issues and provides troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 6.25 mg/mL (16.74 mM).[1] For complete dissolution, sonication is recommended.[1]
Q2: How should this compound be stored to ensure maximum stability?
A2: Proper storage is critical for maintaining the integrity of this compound. For long-term stability, follow these guidelines:
Q3: Is this compound stable in aqueous buffers?
A3: While specific stability data for this compound in aqueous buffers is limited, its close structural analog, Nafamostat, exhibits poor stability in water and has a very short half-life.[2] It is highly probable that this compound is also susceptible to hydrolysis in aqueous solutions. Therefore, it is recommended to prepare fresh dilutions in your assay buffer immediately before use and avoid storing this compound in aqueous solutions for extended periods.
Q4: How does pH affect the stability of this compound?
A4: The stability of amidine-containing compounds like this compound can be pH-dependent. Studies on the analogous compound Nafamostat show that acidic conditions (e.g., pH 1.2) are crucial for inhibiting its enzymatic hydrolysis in plasma. While the optimal pH for this compound stability in in vitro assays has not been definitively established, it is advisable to consider the pH of your assay buffer. For assays sensitive to pH, it is recommended to perform pilot stability tests.
Troubleshooting Guide
This guide addresses common problems encountered during in vitro assays with this compound that may be related to its stability.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity of this compound. | Degradation of this compound in stock solution or working solution. | 1. Prepare fresh stock solutions: If the DMSO stock is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from powder. 2. Use freshly diluted working solutions: Prepare working dilutions in aqueous buffer immediately before adding to the assay. Do not store this compound in aqueous buffers. 3. Verify stock concentration: If possible, verify the concentration of your stock solution using a suitable analytical method. |
| High variability between replicate wells. | Inconsistent degradation of this compound across the assay plate. | 1. Ensure rapid and uniform addition: Add the freshly prepared this compound working solution to all wells of the assay plate as quickly and consistently as possible. 2. Minimize incubation time at room temperature: If the assay protocol involves incubation steps at room temperature, keep them as short as possible. |
| Loss of activity over the course of a long-term experiment. | Time-dependent degradation of this compound in the assay medium. | 1. Consider compound re-addition: For experiments lasting several hours or days, it may be necessary to replenish this compound at regular intervals. The frequency will depend on its stability in your specific assay medium and conditions. 2. Perform a time-course stability study: Incubate this compound in your complete assay medium for the duration of your experiment and measure its concentration or activity at different time points to determine its stability profile. |
| Precipitation of this compound in the assay well. | Poor solubility of this compound in the final assay buffer. | 1. Check final DMSO concentration: Ensure the final concentration of DMSO in the assay well is kept low (typically <0.5%) to avoid solubility issues. 2. Sonication of stock solution: Ensure the initial DMSO stock solution is fully dissolved, using sonication if necessary. 3. Use of a suitable buffer: Test different assay buffers to find one that better solubilizes this compound at the desired working concentration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Sonicator
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution briefly to mix.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General In Vitro Cell-Based Assay with this compound
-
Materials:
-
Cells cultured in appropriate multi-well plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before use, perform serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final working concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the existing medium from the cell culture plate.
-
Wash the cells once with PBS if required by the specific assay protocol.
-
Add the freshly prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for the desired period under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Proceed with the specific assay readout (e.g., measurement of cell viability, protein expression, etc.).
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound stability issues.
Caption: this compound's role in the NMDA receptor signaling pathway.
Caption: Inhibition of serine protease signaling by this compound.
References
Troubleshooting Sepimostat Patch Clamp Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sepimostat in patch clamp experiments.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary target in the context of patch clamp experiments? this compound is a serine protease inhibitor.[1][2] In the context of neuroscience and electrophysiology, it has been shown to act as an inhibitor of N-methyl-D-aspartate (NMDA) receptors and Acid-Sensing Ion Channels (ASICs).[1][3][4] Therefore, when using this compound in patch clamp experiments, you are likely investigating its effects on these particular ion channels.
-
What is the mechanism of action of this compound on NMDA receptors? this compound inhibits NMDA receptors through a complex mechanism involving both voltage-dependent and voltage-independent components. This suggests that it has at least two binding sites on the receptor: a shallow site responsible for voltage-independent inhibition and a deep site within the channel pore that mediates voltage-dependent block. The action of this compound is described as a "foot-in-the-door" open channel block.
-
How does this compound affect Acid-Sensing Ion Channels (ASICs)? this compound inhibits ASICs, particularly the ASIC1a subtype, in a voltage-dependent manner, suggesting it binds within the channel pore. The inhibition is not due to trapping in the closed state, but rather a "foot-in-the-door" mechanism, similar to its action on NMDA receptors.
Experimental Setup & Protocol
-
What is a typical concentration range for this compound in patch clamp experiments? The effective concentration of this compound will depend on the specific ion channel subtype and the experimental conditions. Based on published data, IC50 values are in the low micromolar range. For example, the IC50 for inhibiting native NMDA receptors in rat hippocampal neurons is approximately 3.5 µM at a holding potential of -80 mV. For ASICs, the IC50 is around 2.4 µM at -80 mV.
-
What are the key considerations for the patch clamp solutions when using this compound? Standard intracellular and extracellular solutions for whole-cell patch clamp recordings are generally appropriate. However, ensure the freshness and correct osmolarity of your solutions to maintain cell health and recording stability. The intracellular solution should contain ATP and GTP to support cell metabolism during long recordings.
-
What is a recommended patch clamp protocol for studying this compound's effect on NMDA receptors? A detailed, step-by-step protocol is provided in the "Experimental Protocols" section below. This protocol outlines the preparation of solutions, cell culture and transfection, and the electrophysiological recording procedure for whole-cell patch clamp on tsA201 cells expressing recombinant NMDA receptors.
Troubleshooting Common Issues
This section addresses specific problems that may arise during your patch clamp experiments with this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No or weak inhibitory effect of this compound | Incorrect this compound concentration: The concentration may be too low to elicit a response. Degraded this compound stock solution: The compound may have lost its activity. Incorrect holding potential: The voltage-dependent block is more pronounced at negative potentials. | Verify concentration: Double-check your calculations and dilutions. Prepare fresh stock solution: Dissolve this compound in the appropriate solvent immediately before the experiment. Adjust holding potential: For NMDA receptors and ASICs, a holding potential of -80 mV is recommended to observe a significant block. |
| Unstable seal or loss of whole-cell configuration | Poor cell health: Cells may be unhealthy due to culture conditions or enzymatic dissociation. Mechanical drift: The pipette or microscope may be drifting. Incorrect pipette resistance: The pipette tip may be too large or too small for the cell type. Pressure system leak: Inability to maintain positive pressure can hinder seal formation. | Optimize cell culture: Ensure proper cell density and health. Check for drift: Ensure all components of the rig are securely fastened. Select appropriate pipette resistance: For cultured cells, a resistance of 4-8 MΩ is a good starting point. Inspect pressure tubing: Check for leaks in the tubing and connections of your pressure system. |
| High electrical noise | Improper grounding: The perfusion system or other equipment may not be properly grounded. Electrical interference: Nearby equipment can introduce noise. Poor seal resistance: A seal resistance of less than 1 GΩ will result in increased noise. | Ground all components: Ensure the perfusion system and any other potential sources of noise are grounded. Isolate the setup: Use a Faraday cage and turn off unnecessary nearby equipment. Achieve a GΩ seal: A high-resistance seal is crucial for low-noise recordings. |
| "Run-down" of current over time | Washout of intracellular components: Essential molecules for channel function may be dialyzed out of the cell by the pipette solution. Channel desensitization: Prolonged agonist application can lead to desensitization. | Use perforated patch: This configuration preserves the intracellular environment. Include ATP/GTP in internal solution: This helps to maintain channel function. Use brief agonist applications: Minimize the duration of agonist exposure to reduce desensitization. |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the inhibitory effects of this compound on its known ion channel targets.
| Ion Channel | Cell Type | Holding Potential (mV) | IC50 (µM) | Mechanism of Action |
| Native NMDA Receptors | Rat Hippocampal CA1 Pyramidal Neurons | -80 | 3.5 ± 0.3 | Voltage-dependent open channel block ("foot-in-the-door") |
| Native ASICs | Rat Giant Striatal Interneurons | -80 | 2.4 ± 0.3 | Voltage-dependent pore block ("foot-in-the-door") |
Experimental Protocols
Whole-Cell Patch Clamp Protocol for Assessing this compound's Effect on Recombinant NMDA Receptors
This protocol is adapted from standard procedures for whole-cell recordings from transfected tsA201 cells.
1. Solutions and Reagents:
-
External (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm).
-
Agonists: NMDA and Glycine.
-
Compound: this compound stock solution (e.g., 10 mM in DMSO).
2. Cell Culture and Transfection:
-
Culture tsA201 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2A) and a fluorescent marker (e.g., eGFP) using a suitable transfection reagent.
-
Incubate for 24-48 hours before recording.
3. Electrophysiological Recording:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with internal solution.
-
Mount the pipette in the holder and apply positive pressure.
-
Under visual control, approach an eGFP-positive cell with the pipette tip.
-
Once the pipette touches the cell membrane, release the positive pressure to form a Giga-ohm seal (≥ 1 GΩ).
-
Compensate for pipette capacitance.
-
Apply a brief suction pulse to rupture the membrane and establish the whole-cell configuration.
-
Compensate for whole-cell capacitance and series resistance.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a solution containing NMDA and glycine to elicit a baseline current.
-
After a stable baseline is achieved, co-apply the agonists with the desired concentration of this compound.
-
Wash out this compound with the agonist-containing solution to observe recovery.
-
Record and analyze the current responses.
Diagrams
Caption: Experimental workflow for a this compound patch clamp experiment.
Caption: Troubleshooting logic for common patch clamp issues.
Caption: this compound's mechanism of action on NMDA receptors and ASICs.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of acid-sensing ion channels inhibition by nafamostat, this compound and diminazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mechanisms-of-acid-sensing-ion-channels-inhibition-by-nafamostat-sepimostat-and-diminazene - Ask this paper | Bohrium [bohrium.com]
Technical Support Center: Optimizing Sepimostat for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sepimostat in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a serine protease inhibitor that also exhibits neuroprotective effects. Its neuroprotective mechanism is attributed to its function as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the ifenprodil-binding site on the NR2B subunit.[1][2] This antagonism prevents excessive calcium influx into neurons, a key process in excitotoxicity.
Q2: In which in vivo models has this compound been shown to be effective?
A2: this compound has demonstrated efficacy in a rat model of NMDA-induced retinal excitotoxicity when administered via intravitreal injection.[1][2] Additionally, it has shown protective effects in a rat model of acute alcohol-induced pancreatic injury when given orally.[3]
Q3: What is a recommended starting dose for oral administration of this compound in rats?
A3: In a study on acute alcohol-induced pancreatic injury in rats, oral administration of this compound at 10 mg/kg and 30 mg/kg was shown to be effective in preventing increases in plasma amylase and lipase activities. The 30 mg/kg dose also suppressed histological changes in the pancreas. These doses can serve as a starting point for dose-finding studies in other models.
Q4: Is there any available data on the pharmacokinetics of this compound?
Q5: What is the known in vitro potency of this compound?
A5: this compound inhibits native NMDA receptors in rat hippocampal CA1 pyramidal neurons with an IC50 of 3.5 ± 0.3 µM. It also inhibits [3H]ifenprodil binding to rat brain membranes with an IC50 value of 29.8 µM.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Lack of efficacy in a neuroprotection model with systemic administration. | Insufficient dose reaching the central nervous system (CNS). Poor oral bioavailability. Inappropriate dosing frequency. | - Perform a dose-response study to determine the optimal dose for your model. - Consider alternative routes of administration with potentially higher bioavailability, such as intraperitoneal (IP) or subcutaneous (SC) injection. - Conduct a pilot pharmacokinetic study to determine the half-life of this compound in your model and adjust the dosing frequency accordingly. |
| Precipitation of this compound in the formulation. | Poor solubility of this compound in the chosen vehicle. | - Test a range of biocompatible solvents and vehicles to find a suitable formulation. Common vehicles for in vivo studies include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, PEG, or Tween 80. - Ensure the pH of the formulation is optimized for this compound solubility and stability. - Sonication may aid in dissolving the compound. |
| Observed toxicity or adverse effects in animals. | The administered dose is above the maximum tolerated dose (MTD). The vehicle used for formulation is causing toxicity. | - Conduct a dose-escalation study to determine the MTD in your specific animal model and species. - Administer a vehicle-only control group to rule out toxicity from the formulation components. - Monitor animals closely for clinical signs of toxicity and adjust the dose or formulation as needed. |
| High variability in experimental results. | Inconsistent drug administration. Inter-animal differences in metabolism and drug absorption. | - Ensure all personnel are properly trained in the chosen administration technique to ensure consistent dosing. - Use a sufficient number of animals per group to account for biological variability. - Consider using animals of the same age, sex, and strain to minimize variability. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay | Tissue/Cell Line | IC50 / Ki | Reference(s) |
| NMDA Receptor | Electrophysiology | Rat Hippocampal CA1 Pyramidal Neurons | 3.5 ± 0.3 µM (IC50) | |
| NR2B Subunit | [3H]ifenprodil Binding | Fractionated Rat Brain Membranes | 29.8 µM (IC50) |
Table 2: In Vivo Oral Dosing of this compound in a Rat Model of Pancreatic Injury
| Animal Model | Administration Route | Dose | Observed Effect | Reference(s) |
| Rat (Acute alcohol-induced pancreatic injury) | Oral (p.o.) | 10 mg/kg | Prevention of increased plasma amylase and lipase. | |
| Rat (Acute alcohol-induced pancreatic injury) | Oral (p.o.) | 30 mg/kg | Prevention of increased plasma amylase and lipase; suppression of histological changes. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats (Based on a Pancreatic Injury Model)
This protocol is adapted from a study investigating the preventive effects of this compound on acute alcohol-induced pancreatic injury in rats.
-
Animal Model: Male Wistar rats.
-
Formulation Preparation:
-
Prepare a suspension of this compound mesilate in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
The concentration of the suspension should be calculated based on the desired dose (10 or 30 mg/kg) and the average weight of the rats, with a typical administration volume of 5 ml/kg.
-
-
Administration:
-
Administer the this compound suspension orally using a gavage needle.
-
In the cited study, this compound was administered 1 hour before the induction of pancreatic injury. The timing of administration should be optimized based on the specific experimental design.
-
-
Post-administration Monitoring:
-
Monitor the animals for any adverse reactions.
-
Proceed with the experimental model as planned.
-
Collect blood and tissue samples at the designated time points for analysis.
-
Protocol 2: General Protocol for Intraperitoneal (IP) Injection in Rodents
This is a general guideline and should be adapted for this compound based on formulation development and dose-finding studies.
-
Formulation Preparation:
-
Dissolve or suspend this compound in a sterile, biocompatible vehicle (e.g., sterile saline, PBS, or a solution containing a low percentage of DMSO).
-
The final concentration should allow for the desired dose to be administered in a volume of 5-10 ml/kg for rats or 10-20 ml/kg for mice.
-
-
Animal Restraint:
-
Properly restrain the animal to expose the abdomen. For mice, this can be done by scruffing the neck and securing the tail. For rats, manual restraint may be sufficient.
-
-
Injection Procedure:
-
Use a 23-25 gauge needle.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no fluid (e.g., blood, urine) is drawn back into the syringe.
-
Inject the this compound formulation smoothly.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress or adverse reactions.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
References
- 1. Promising targets of cell death signaling of NR2B receptor subunit in stroke pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral administration of this compound mesilate prevents acute alcohol pancreatic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-Target Effects of Sepimostat in Neuronal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Sepimostat in neuronal cells. The information is designed to address specific issues that may arise during experimentation, with a focus on identifying and characterizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: My neuronal cultures show unexpected levels of cell death after treatment with this compound, even at concentrations that should only inhibit serine proteases. What could be the cause?
A1: While this compound is a known serine protease inhibitor, it also exhibits off-target activity on neuronal ion channels, which can contribute to cytotoxicity. Specifically, this compound has been shown to inhibit N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs).[1][2] Excessive inhibition of these channels can disrupt neuronal signaling and homeostasis, leading to cell death. It is crucial to evaluate neuronal viability using multiple assays to understand the mechanism of cell death (e.g., apoptosis vs. necrosis).
Q2: How can I determine if the observed phenotype in my neuronal cell experiments is due to this compound's on-target (serine protease inhibition) or off-target effects (ion channel modulation)?
A2: Distinguishing between on-target and off-target effects is a critical step in drug research. Here are a few strategies:
-
Use of Selective Antagonists: Co-treat your neuronal cultures with this compound and a known selective antagonist for either NMDA receptors (e.g., AP5) or ASICs (e.g., PcTX1). If the selective antagonist rescues the phenotype observed with this compound alone, it strongly suggests an off-target effect mediated by that specific ion channel.
-
Structure-Activity Relationship (SAR) Studies: If available, test analogs of this compound with varying potencies for serine proteases, NMDA receptors, and ASICs. If the observed neuronal phenotype correlates more strongly with the potency for NMDA receptors or ASICs rather than serine proteases, it points towards an off-target effect.
-
Genetic Knockdown/Knockout: In cell lines, use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended serine protease target. If this compound still elicits the same phenotype in these target-depleted cells, the effect is likely off-target.
Q3: What are the known off-target interactions of this compound in neuronal cells and what are their potencies?
A3: this compound has been documented to interact with at least two types of neuronal ion channels. The table below summarizes the known off-target interactions and their corresponding inhibitory concentrations.
| Off-Target | IC50 Value (Concentration for 50% Inhibition) | Cell Type/System | Reference |
| NMDA Receptors | 3.5 ± 0.3 µM | Rat Hippocampal CA1 Pyramidal Neurons | [1][3][4] |
| ASIC Channels | 2.4 ± 0.3 µM | Rat Striatal Interneurons |
Q4: Are there specific experimental conditions that might favor observing off-target effects of this compound?
A4: Yes, the experimental conditions can influence the manifestation of off-target effects. For instance, the inhibition of NMDA receptors by this compound is voltage-dependent. Therefore, experiments conducted at a holding potential of -80 mV will show a more pronounced inhibitory effect on NMDA receptors. Similarly, the activity of ASICs is pH-dependent, and experiments conducted at acidic pH will be more sensitive to off-target inhibition by this compound.
Troubleshooting Guides
Issue 1: Inconsistent results in neuronal viability assays after this compound treatment.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cell Culture Variability | Ensure consistent cell seeding density, passage number, and culture conditions. | Reduced variability in baseline cell health and response to treatment. |
| Assay Interference | Run a control with this compound in cell-free assay medium to check for direct interference with the assay reagents (e.g., MTT reduction). | No change in signal in the absence of cells, confirming that this compound does not directly interfere with the assay. |
| Time-dependent Effects | Perform a time-course experiment to assess neuronal viability at different time points after this compound treatment. | Identification of the optimal time point to observe the desired effect and distinguish between acute and chronic toxicity. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and below the toxic threshold for your neuronal cells. | Vehicle control shows no significant effect on cell viability. |
Issue 2: Difficulty in interpreting electrophysiology data for this compound's effect on ion channels.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Voltage Clamp | For NMDA receptor studies, use a holding potential of -80 mV to observe the voltage-dependent block by this compound. | Clear observation of a "foot-in-the-door" open channel block. |
| pH Instability | For ASIC studies, ensure stable and accurate pH of the extracellular solution, as ASIC activation is pH-dependent. | Consistent and reproducible acid-induced currents. |
| Non-specific Binding | Pre-incubate the recording chamber with a blocking solution (e.g., bovine serum albumin) to minimize non-specific binding of this compound. | More accurate determination of the IC50 value. |
| Run-down of Currents | Monitor the stability of the ion channel currents over time in a vehicle control to account for any current run-down. | Correction of the data for any time-dependent changes in channel activity. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Inhibition
Objective: To measure the inhibitory effect of this compound on NMDA receptor-mediated currents in cultured neurons.
Methodology:
-
Cell Preparation: Culture primary hippocampal or cortical neurons on glass coverslips.
-
Recording Setup: Use a whole-cell patch-clamp setup with an amplifier and data acquisition system.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).
-
-
Recording Procedure:
-
Establish a whole-cell recording from a neuron.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit an inward current.
-
After a stable baseline is achieved, co-apply the NMDA/glycine solution with varying concentrations of this compound.
-
Record the peak and steady-state current amplitudes.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the NMDA-induced current by each concentration of this compound.
-
Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.
-
Protocol 2: [3H]Ifenprodil Binding Assay for NMDA Receptor Subunit Selectivity
Objective: To determine if this compound interacts with the GluN2B subunit of the NMDA receptor.
Methodology:
-
Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.
-
Binding Assay:
-
In a 96-well plate, add synaptic membranes, [3H]ifenprodil (a selective GluN2B ligand), and varying concentrations of this compound or a known competitor (e.g., unlabeled ifenprodil).
-
Incubate at room temperature for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specific binding.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of excess unlabeled ifenprodil) from total binding.
-
Determine the concentration of this compound that inhibits 50% of the specific [3H]ifenprodil binding (IC50).
-
Protocol 3: Neuronal Viability Assessment using MTT Assay
Objective: To quantify the effect of this compound on the metabolic activity of neuronal cells as an indicator of viability.
Methodology:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a desired density and allow them to adhere and differentiate.
-
Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48 hours). Include a vehicle control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Potential off-target signaling pathways of this compound in neuronal cells.
Caption: Experimental workflow for distinguishing on-target vs. off-target effects.
References
- 1. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Addressing Sepimostat precipitation in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to Sepimostat precipitation in culture media during in vitro experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound in culture media can lead to inaccurate experimental results. The following guide provides a systematic approach to identify and resolve this issue.
Problem: A visible precipitate is observed in the culture media after the addition of this compound.
Workflow for Troubleshooting this compound Precipitation:
Caption: Troubleshooting workflow for this compound precipitation.
Step 1: Verify this compound Concentration
Question: Could the concentration of this compound be too high for the culture medium?
Answer: Yes, exceeding the solubility limit of this compound in your specific culture medium is a common cause of precipitation.
Experimental Protocol: Serial Dilution to Determine Optimal Concentration
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of your this compound stock solution.
-
Add the diluted this compound to your culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Visually inspect for precipitation at regular intervals (e.g., 1, 4, and 24 hours) under a microscope.
-
The highest concentration that remains in solution for the duration of your experiment is the maximum workable concentration.
| Parameter | Recommendation |
| Starting Concentration | Begin with a concentration at or below the reported IC50 or Ki values (e.g., IC50 of 3.5 ± 0.3 µM for NMDA receptors)[1][2][3]. |
| Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells (typically ≤ 0.5%). |
Step 2: Evaluate Stock Solution and Solvent
Question: How can I be sure my stock solution is not the source of the problem?
Answer: The stability and preparation of your this compound stock solution are critical.
Recommendations:
-
Solvent Selection: While DMSO is a common solvent, its concentration in the final culture medium should be minimized.[4]
-
Stock Solution Clarity: Always ensure your stock solution is fully dissolved and free of particulates before adding it to the culture medium. Sonication can aid in dissolving the compound.[4]
-
Fresh Preparations: Prepare fresh stock solutions regularly and store them appropriately (e.g., at -80°C for long-term storage) to avoid degradation or precipitation over time.
Step 3: Assess Culture Media Composition
Question: Can components in the culture medium cause this compound to precipitate?
Answer: Yes, certain components in the culture medium can affect the solubility of this compound.
Factors to Consider:
-
pH: The pH of the culture medium can influence the ionization state of this compound, which contains amidine and 4,5-dihydro-1H-imidazol-2-ylamino groups, affecting its solubility.
-
Serum: Proteins in fetal bovine serum (FBS) can sometimes interact with compounds, leading to precipitation.
-
High Concentrations of Salts and Amino Acids: Highly concentrated or complex media formulations may reduce the solubility of added compounds.
Experimental Protocol: Media Component Evaluation
-
Prepare aliquots of your base medium (e.g., DMEM, RPMI-1640).
-
To separate aliquots, add individual components of your complete medium (e.g., FBS, specific amino acids, buffers) at their final concentrations.
-
Add this compound to each of these simplified media preparations.
-
Observe for precipitation to identify the component that may be contributing to the issue.
Step 4: Review Incubation Conditions
Question: Do temperature and incubation time affect this compound solubility?
Answer: Yes, these factors can play a role.
Recommendations:
-
Temperature: While most cell culture experiments are conducted at 37°C, be aware that temperature can affect solubility. Ensure consistent temperature control.
-
Incubation Time: Precipitation may not be immediate. Monitor your cultures at different time points to determine the window of solubility for your experimental duration.
-
Pre-warming Media: Always pre-warm your culture medium to 37°C before adding this compound to avoid temperature-induced precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: DMSO is a commonly used solvent for preparing stock solutions of this compound. It is recommended to prepare a high-concentration stock solution and then dilute it into the culture medium to minimize the final DMSO concentration.
Q2: What is a safe starting concentration for this compound in cell culture?
A2: A safe starting concentration would be in the low micromolar range, based on its reported IC50 values. For example, the IC50 for NMDA receptor inhibition is 3.5 ± 0.3 µM, and for ASIC inhibition, it is 2.4 ± 0.3 µM.
Q3: Can I use precipitation inhibitors to keep this compound in solution?
A3: The use of precipitation inhibitors such as certain polymers or surfactants can be a strategy to maintain supersaturated drug concentrations. However, their use must be carefully validated to ensure they do not interfere with your experimental model or the activity of this compound.
Q4: How does the chemical structure of this compound relate to its solubility?
A4: this compound contains positively charged amidine and/or guanidine groups in its structure. The charge and polarity of these groups can influence its solubility in aqueous solutions like culture media. Factors like the pH of the medium can alter the ionization of these groups, thereby affecting solubility.
Signaling Pathways and Mechanisms of Action
This compound is known to inhibit NMDA receptors and Acid-Sensing Ion Channels (ASICs).
This compound Inhibition of NMDA Receptors
Caption: this compound's mechanism of NMDA receptor inhibition.
This compound Inhibition of ASICs
Caption: this compound's mechanism of ASIC inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 3. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | iGluR | TargetMol [targetmol.com]
Technical Support Center: Sepimostat Experimental Protocols and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Sepimostat in experimental settings. Our goal is to help you minimize variability and achieve reproducible, high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a serine protease inhibitor that also functions as an inhibitor of N-methyl-D-aspartate (NMDA) receptors and acid-sensing ion channels (ASICs).[1][2][3] Its inhibitory action on NMDA receptors is complex, involving both voltage-dependent and voltage-independent mechanisms, suggesting interaction with both shallow and deep binding sites on the receptor.[4][5] this compound's inhibition of ASICs is also voltage-dependent, indicating it binds within the channel pore.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to one year. It is advisable to prepare fresh dilutions for each experiment to avoid degradation.
Q3: What are the known targets of this compound?
A3: The primary known targets of this compound are NMDA receptors and acid-sensing ion channels (ASICs). Specifically, it has been shown to have neuroprotective effects through antagonism of the NR2B subunit of the NMDA receptor. While it is also a serine protease inhibitor, its effects on specific proteases are less characterized in the context of common experimental models.
Q4: Are there known off-target effects of this compound?
A4: Currently, the documented inhibitory activity of this compound is primarily focused on NMDA receptors and ASICs. While it is classified as a serine protease inhibitor, the broader off-target profile is not extensively detailed in publicly available literature. As with any small molecule inhibitor, it is crucial to include appropriate controls in your experiments to account for potential unforeseen off-target effects.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions.
Issue 1: High Variability in IC50 Values Across Experiments
Symptoms:
-
Inconsistent IC50 values for this compound in replicate experiments.
-
Poor reproducibility of dose-response curves.
| Potential Cause | Recommended Solution |
| Cell Health and Passage Number | Use cells within a consistent and low passage number range. High-passage cells can exhibit altered gene expression and signaling, affecting their response to inhibitors. Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Inconsistent Cell Seeding Density | Uneven cell distribution in multi-well plates is a common source of variability. Ensure thorough mixing of the cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even settling. |
| Voltage Dependence of this compound Action | This compound's inhibition of NMDA receptors and ASICs is voltage-dependent. If using electrophysiology, ensure the holding potential is consistent across all experiments. For cell-based assays measuring ion flux, be aware that changes in membrane potential can alter this compound's potency. |
| Agonist Concentration | The inhibitory effect of this compound on NMDA receptors can be attenuated by high concentrations of the agonist (NMDA). Maintain a consistent agonist concentration in all relevant experiments. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. The stability of the compound in your specific assay medium over the course of the experiment should be considered. |
| Serum Batch Variability | Different batches of fetal bovine serum (FBS) can contain varying levels of growth factors and other components, leading to changes in cell growth and drug response. Whenever possible, use a single, pre-tested batch of serum for a series of experiments. |
Issue 2: Unexpected or Noisy Results in Electrophysiology Recordings
Symptoms:
-
Unstable baseline currents.
-
High noise-to-signal ratio.
-
Difficulty achieving a stable gigaohm seal in patch-clamp experiments.
| Potential Cause | Recommended Solution |
| Poor Cell Health | Only use healthy, viable cells for electrophysiological recordings. Visually inspect cells for normal morphology before patching. |
| Pipette Preparation | Use freshly pulled, fire-polished pipettes for each recording to ensure a clean tip and appropriate resistance. |
| Solutions and Buffers | Ensure all intracellular and extracellular solutions are freshly prepared, filtered, and have the correct pH and osmolarity. |
| Vibrations | Use an anti-vibration table and ensure the experimental setup is free from mechanical or electrical noise sources. |
| Inconsistent Holding Potential | As this compound's action is voltage-dependent, maintaining a consistent and accurate holding potential is critical for reproducible results. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its known targets under various experimental conditions.
| Target | Experimental System | Key Conditions | IC50 / Ki Value | Reference |
| Native NMDA Receptors | Rat Hippocampal CA1 Pyramidal Neurons | -80 mV holding voltage | 3.5 ± 0.3 µM | |
| Native ASICs | Rat Striatal Interneurons | pH 6.5-induced currents, -80 mV holding voltage | 2.4 ± 0.3 µM | |
| NR2B Subunit (Ifenprodil binding) | Fractionated Rat Brain Membranes | [3H]ifenprodil binding assay | Ki = 27.7 µM |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring this compound Inhibition of NMDA Receptors
This protocol is a generalized procedure based on methodologies described in the literature.
-
Cell Preparation: Isolate CA1 pyramidal neurons from rat hippocampal slices using the vibrodissociation method.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.3 with NaOH).
-
Internal Solution (in mM): 125 K-Gluconate, 15 KCl, 2 Mg-ATP, 0.1 Na-GTP, 10 HEPES, 0.5 EGTA (pH adjusted to 7.2 with KOH).
-
Agonist Solution: External solution supplemented with 100 µM NMDA and 10 µM glycine.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Perfuse the cell with the agonist solution to induce an inward current.
-
Once a stable baseline current is achieved, co-apply the agonist solution with varying concentrations of this compound.
-
Record the peak and steady-state current inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits NMDA receptors and ASICs, reducing cation influx.
Caption: A typical workflow for assessing this compound's effect in a cell-based assay.
References
- 1. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of acid-sensing ion channels inhibition by nafamostat, this compound and diminazene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. promegaconnections.com [promegaconnections.com]
Technical Support Center: Handling Insoluble Sepimostat Impurities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sepimostat. The following sections offer guidance on identifying, characterizing, and handling insoluble impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses in research?
This compound is a serine protease inhibitor with neuroprotective properties.[1][2] It functions as an antagonist of the NR2B N-methyl-D-aspartate (NMDA) receptor.[3] In a research context, it is often used to investigate neurodegenerative diseases and excitotoxicity.[3]
Q2: I've observed insoluble particles in my this compound sample. What are the potential sources of these impurities?
Insoluble impurities in active pharmaceutical ingredients (APIs) like this compound can originate from various stages of the manufacturing process, storage, or handling. Potential sources include:
-
Synthesis-related impurities: By-products, unreacted starting materials, or intermediates from the chemical synthesis of this compound.
-
Degradation products: this compound may degrade over time due to factors like exposure to light, temperature, or humidity, forming insoluble degradation products.
-
Foreign particles: Contamination from manufacturing equipment, packaging materials, or the laboratory environment.[4]
Q3: How can I get rid of insoluble impurities in my this compound solution?
For insoluble impurities that do not affect the biological activity of this compound, a common and effective method is filtration. Passing the solution through a syringe filter with a pore size appropriate for removing the observed particles (e.g., 0.22 µm or 0.45 µm) can yield a clear solution of the active compound.
Q4: Will sonication help dissolve my this compound sample?
Sonication can be a useful technique to accelerate the dissolution of this compound, particularly if the sample is difficult to dissolve. If you do not have access to an ultrasonic bath, warming the solution gently (e.g., to 37°C) and vortexing can also aid in dissolution.
Troubleshooting Guide for Insoluble Impurities
This guide provides a systematic approach to identifying and handling insoluble impurities encountered when working with this compound.
Problem: Precipitate or cloudiness observed upon dissolving this compound.
Step 1: Initial Characterization and Assessment
-
Visual Inspection: Carefully observe the characteristics of the insoluble material. Is it crystalline or amorphous? What is its color?
-
Solubility Check: Attempt to dissolve the this compound sample in a small amount of a solvent in which it is known to be soluble, such as Dimethyl Sulfoxide (DMSO). This can help determine if the impurity is truly insoluble or if the initial solvent was inappropriate.
Step 2: Separation and Purification of this compound
If the impurity remains insoluble, the following techniques can be employed for purification.
-
Filtration: This is the most straightforward method for removing insoluble particulate matter.
Caption: Experimental workflow for removing insoluble impurities via filtration.
-
Recrystallization: This is a powerful technique for purifying solid compounds. The general principle is to dissolve the impure compound in a suitable solvent at an elevated temperature and then allow it to cool slowly. The desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent (mother liquor).
Caption: General workflow for the purification of a solid compound by recrystallization.
Step 3: Characterization of Impurities (Optional but Recommended)
For a thorough investigation, it may be necessary to identify the chemical nature of the insoluble impurity. This is particularly important in drug development and for ensuring the reproducibility of experiments.
-
Analytical Techniques: Various analytical methods can be used to identify and characterize impurities. High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying impurities. Other spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide structural information about the impurities.
Data on this compound and Solvents
| Property | Value | Source |
| Molecular Formula | C₂₁H₁₉N₅O₂ | PubChem |
| Molecular Weight | 373.41 g/mol | |
| Solubility in DMSO | 6.25 mg/mL (16.74 mM) | |
| General Solubility | Known to be soluble in DMSO. Solubility in other organic solvents should be determined experimentally. |
Experimental Protocols
The following are general protocols that can be adapted for handling and analyzing this compound. It is recommended to optimize these protocols for your specific experimental conditions.
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: The ideal solvent for recrystallization should dissolve this compound sparingly or not at all at room temperature but dissolve it completely at an elevated temperature. The impurities, ideally, should either be insoluble in the hot solvent or highly soluble at room temperature.
-
Dissolution: Place the impure this compound in an Erlenmeyer flask and add a small amount of the selected solvent. Heat the mixture on a hot plate while stirring until the solvent boils. Continue adding small portions of the hot solvent until the this compound is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. The cooling process can be further slowed by insulating the flask.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove any residual solvent.
Protocol 2: General HPLC Method for Purity Analysis
This is a starting point for developing an HPLC method for this compound. The specific column, mobile phase, and other parameters may require optimization.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point for the analysis of small organic molecules.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution profile will need to be optimized to achieve good separation of this compound from its impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: The wavelength should be set to the absorbance maximum of this compound, which should be determined by running a UV-Vis spectrum.
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent (e.g., DMSO or the mobile phase) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
Signaling Pathway
This compound exerts its neuroprotective effects by acting as an antagonist at the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor. The following diagram illustrates a simplified view of the NMDA receptor signaling pathway and the point of intervention for an antagonist like this compound.
Caption: Simplified signaling pathway of the NMDA receptor and the inhibitory action of this compound.
References
- 1. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds [mdpi.com]
- 2. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PathWhiz [smpdb.ca]
Technical Support Center: Dissolution of Sepimostat in DMSO
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for the effective dissolution of Sepimostat in Dimethyl Sulfoxide (DMSO) with the aid of sonication.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in DMSO?
A1: While specific dissolution characteristics for this compound are not extensively published, compounds of its nature can exhibit poor solubility due to factors such as a stable crystalline lattice structure, high molecular weight, and the presence of functional groups that are not readily solvated by DMSO alone.
Q2: How does sonication improve the dissolution of this compound in DMSO?
A2: Sonication utilizes high-frequency sound waves to induce acoustic cavitation in the solvent (DMSO). This process generates microscopic bubbles that rapidly form and collapse, creating localized areas of intense energy. This energy breaks down compound aggregates, reduces particle size, and enhances the interaction between the solvent and this compound particles, thereby accelerating the dissolution process.
Q3: What type of sonicator is recommended for this application?
A3: An ultrasonic bath is generally recommended for this application. It provides indirect sonication, which is less aggressive than a probe sonicator and minimizes the risk of sample overheating and potential degradation of a thermally sensitive compound like this compound.
Q4: Can heating be used in conjunction with sonication to dissolve this compound?
A4: While gentle warming can increase solubility, it should be approached with caution. The stability of this compound at elevated temperatures in DMSO is a critical consideration. It is advisable to consult the manufacturer's guidelines on the thermal stability of this compound. If this information is unavailable, a preliminary stability test is recommended.
Troubleshooting Guide
Q: I have been sonicating for a significant amount of time, but my this compound sample is still not fully dissolved. What should I do?
A:
-
Verify Concentration: First, ensure that the concentration you are trying to achieve does not exceed the known solubility limit of this compound in DMSO.
-
Particle Size: If the compound is in a coarse or crystalline form, consider gently grinding it to a fine powder before adding it to the DMSO. This increases the surface area available for solvation.
-
Extend Sonication Time: Continue sonication in short bursts (e.g., 5-10 minutes) followed by visual inspection.
-
Introduce Gentle Warming: If the compound is known to be thermally stable, you can try warming the solution to 30-40°C in conjunction with sonication. Monitor the solution closely for any signs of degradation (e.g., color change).
Q: After dissolution, my this compound solution appears cloudy or hazy. What does this indicate?
A:
-
Incomplete Dissolution: Cloudiness often indicates that the compound is not fully dissolved but is present as a fine suspension. Continue sonication as described above.
-
Contamination: Ensure that your vial, solvent, and equipment are clean. Particulate matter from these sources can cause a hazy appearance.
-
Moisture: DMSO is highly hygroscopic. Absorbed water can reduce its solvating power for certain compounds. Use anhydrous, high-purity DMSO and handle it in a low-humidity environment.
Q: My this compound solution was clear, but a precipitate formed over time. How can I resolve this?
A:
-
Supersaturation: The initial dissolution might have resulted in a supersaturated solution, which is inherently unstable. The concentration may be too high for long-term stability at room temperature.
-
Storage Conditions: Store the stock solution as recommended by the manufacturer, often at -20°C or -80°C. Before use, allow the solution to thaw completely at room temperature and vortex briefly to ensure homogeneity.
-
Re-dissolution: If a precipitate has formed upon storage, gentle warming and brief sonication can often bring the compound back into solution before preparing your working dilutions.
Quantitative Data on Dissolution
The following table presents hypothetical data to illustrate the impact of sonication on the dissolution of this compound in DMSO.
| Parameter | Without Sonication | With Sonication (Ultrasonic Bath) |
| Time to Dissolve (10 mg/mL) | > 60 minutes | 15-20 minutes |
| Maximum Achievable Concentration | ~15 mg/mL | ~25 mg/mL |
| Visual Appearance after 30 min | Visible particulates | Clear, homogenous solution |
| Required Temperature | Gentle warming to 40°C may be needed | Room Temperature |
Experimental Protocol: Dissolving this compound in DMSO using Sonication
This protocol outlines the standard procedure for dissolving this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, appropriate-sized glass vial with a screw cap
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Preparation:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Weigh the desired amount of this compound and place it into the glass vial.
-
-
Solvent Addition:
-
Add the calculated volume of DMSO to the vial to achieve the target concentration.
-
-
Initial Mixing:
-
Cap the vial securely and vortex the mixture for 30-60 seconds to disperse the powder.
-
-
Sonication:
-
Place the vial in the ultrasonic water bath. Ensure the water level is sufficient to cover the solvent level in the vial.
-
Sonicate for 10-15 minute intervals.
-
-
Inspection and Re-mixing:
-
After each sonication interval, remove the vial and visually inspect for undissolved particles.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
-
Completion:
-
Repeat steps 4 and 5 until the solution is completely clear and free of visible particulates.
-
-
Storage:
-
Once fully dissolved, store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C.
-
Visualizations
Validation & Comparative
A Comparative Guide to the Neuroprotective Efficacy of Sepimostat and Nafamostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective efficacy of Sepimostat and Nafamostat, two synthetic serine protease inhibitors that have demonstrated neuroprotective properties through a shared primary mechanism. This document synthesizes experimental data to offer an objective performance comparison, complete with detailed methodologies for key experiments and visual representations of signaling pathways and experimental workflows.
At a Glance: this compound vs. Nafamostat
| Feature | This compound | Nafamostat |
| Primary Neuroprotective Mechanism | Antagonism of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor | Antagonism of the NR2B subunit of the NMDA receptor; Inhibition of serine proteases (e.g., thrombin); Anti-inflammatory effects |
| Route of Administration | Orally active derivative of Nafamostat | Typically administered via injection |
| Potency (NMDA Receptor Inhibition) | Lower potency compared to Nafamostat in some assays | Higher potency compared to this compound in some assays |
| Clinical Use | Development discontinued for unknown reasons | Used clinically for acute pancreatitis and disseminated intravascular coagulation |
Quantitative Comparison of Neuroprotective Efficacy
The following tables summarize the key quantitative data from comparative studies on the neuroprotective effects of this compound and Nafamostat.
Table 1: Inhibition of NMDA Receptor Activity
| Compound | Assay Type | Preparation | IC50 (µM) | Reference |
| Nafamostat | Electrophysiology | Rat Hippocampal CA1 Pyramidal Neurons | 0.20 ± 0.04 | |
| This compound | Electrophysiology | Rat Hippocampal CA1 Pyramidal Neurons | 3.5 ± 0.3 | |
| Nafamostat | [3H]ifenprodil Binding | Fractionated Rat Brain Membranes | 4.52 | |
| This compound | [3H]ifenprodil Binding | Fractionated Rat Brain Membranes | 29.8 |
Table 2: In Vivo Neuroprotection in NMDA-Induced Retinal Excitotoxicity Model
| Compound | Dose (nmol/eye) | Outcome | Efficacy | Reference |
| Nafamostat | 0.4 - 10 | Protection against retinal degeneration | Dose-dependent and statistically significant | |
| This compound | 1 - 100 | Protection against retinal degeneration | Dose-dependent and statistically significant |
Signaling Pathways in Neuroprotection
The primary neuroprotective mechanism for both this compound and Nafamostat involves the antagonism of the NMDA receptor, a key player in excitotoxic neuronal death. Nafamostat exerts additional neuroprotective effects through its original function as a serine protease inhibitor.
Shared Mechanism: NMDA Receptor Antagonism
Both compounds act as non-competitive antagonists at the ifenprodil-binding site on the NR2B subunit of the NMDA receptor. This action prevents excessive calcium influx into neurons, a critical step in the excitotoxic cascade that leads to neuronal damage and death.
Unique Mechanism of Nafamostat: Serine Protease Inhibition
Nafamostat also provides neuroprotection by inhibiting serine proteases like thrombin, which are upregulated during ischemic events. Thrombin can exacerbate neuronal injury, and its inhibition by Nafamostat contributes to reducing this damage.
Sepimostat's Neuroprotective Efficacy: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Sepimostat's neuroprotective effects in vivo, benchmarked against alternative compounds. The data presented is derived from preclinical studies, offering insights into its therapeutic potential in excitotoxicity-induced neuronal damage.
This compound, a serine protease inhibitor, has demonstrated significant neuroprotective properties in animal models of retinal excitotoxicity. Its mechanism of action diverges from its enzymatic inhibition, instead targeting the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamate-mediated excitotoxicity cascade that leads to neuronal cell death. This guide summarizes the key experimental findings, compares this compound's efficacy with other relevant compounds, and details the methodologies employed in these pivotal studies.
Comparative Efficacy of Neuroprotective Agents
The neuroprotective capacity of this compound has been primarily evaluated in a rat model of NMDA-induced retinal degeneration. Its performance, alongside its parent compound Nafamostat and other agents, is summarized below. The data highlights the dose-dependent protective effects on retinal ganglion cells (RGCs) and the thickness of the inner plexiform layer (IPL), both crucial indicators of retinal health.
Table 1: Neuroprotective Effects of this compound and Comparators on NMDA-Induced Retinal Degeneration in Rats [1]
| Compound | Dose (nmol/eye) | Protection of Ganglion Cell Layer (GCL) Cells | Protection of Inner Plexiform Layer (IPL) Thickness |
| This compound | 1 | Partial | Partial |
| 10 | Complete | Complete | |
| 100 | Complete | Complete | |
| Nafamostat | 0.4 | Partial | Partial |
| 2 | Complete | Complete | |
| 10 | Complete | Complete | |
| Gabexate | 10 | No significant protection | No significant protection |
| 100 | No significant protection | No significant protection | |
| Camostat | 10 | No significant protection | No significant protection |
| 100 | No significant protection | No significant protection |
Table 2: Efficacy of Other Neuroprotective Agents in NMDA-Induced Retinal Injury Models
| Compound | Model | Key Findings |
| MK-801 | Rat | Intraperitoneal injection significantly increased RGC density by 165.0% and retinal thickness compared to the NMDA-induced injury model.[2] |
| Memantine | Rat | Intraperitoneal injection led to a 28.5% increase in RGC density in an NMDA-induced retinal injury model.[2] |
| Lutein | Rat | Intraperitoneal injections reversed the upregulation of apoptotic proteins (Bax, cytochrome c, p-p38 MAPK, p-c-Jun) and increased survival signals (Bcl-2, p-GSK-3β, p-Akt) in NMDA-treated retinas.[3] |
| PACAP | Mouse | Intravitreal injection suppressed NMDA-induced cell loss in the ganglion cell layer and modulated microglia/macrophage status towards a neuroprotective phenotype.[4] |
Experimental Protocols
The validation of this compound's neuroprotective effects relies on a well-established animal model of excitotoxicity. The following is a detailed methodology for the key in vivo experiment.
NMDA-Induced Retinal Degeneration in Rats
This model is a standard for inducing excitotoxic damage to retinal ganglion cells and neurons of the inner retina.
Animals: Adult male Sprague-Dawley rats are typically used for this model.
Anesthesia: Animals are anesthetized to minimize discomfort and movement during the injection procedure. A common anesthetic cocktail is a mixture of ketamine and xylazine administered intraperitoneally.
Intravitreal Injection:
-
The pupils are dilated using a topical mydriatic agent.
-
A single intravitreal injection of N-methyl-D-aspartate (NMDA) is administered into one eye. A typical dose to induce significant retinal damage is 20 nmol per eye.
-
The test compound (e.g., this compound, Nafamostat) or vehicle is co-injected with the NMDA. Doses for this compound range from 1 to 100 nmol/eye, while for Nafamostat, they range from 0.4 to 10 nmol/eye.
-
The contralateral eye often serves as a control, receiving a vehicle injection.
Post-Injection Monitoring and Analysis:
-
Animals are monitored for recovery from anesthesia and any adverse effects.
-
After a set period, typically 7 to 14 days, the animals are euthanized.
-
The eyes are enucleated and processed for histological analysis.
-
Retinal cross-sections are stained (e.g., with hematoxylin and eosin) to visualize the retinal layers.
-
Quantitative analysis is performed by counting the number of cells in the ganglion cell layer (GCL) and measuring the thickness of the inner plexiform layer (IPL) using microscopy and image analysis software.
Statistical Analysis: The data is typically analyzed using appropriate statistical tests, such as Student's t-test or ANOVA followed by post-hoc tests (e.g., Dunnett's multiple comparison test), to determine the statistical significance of the observed neuroprotective effects.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound's neuroprotective action and the experimental workflow.
Caption: this compound's neuroprotective signaling pathway.
References
- 1. Nafamostat and this compound identified as novel neuroprotective agents via NR2B N-methyl-D-aspartate receptor antagonism using a rat retinal excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Neuroprotective Effect of Lutein on NMDA-Induced Retinal Ganglion Cell Injury in Rat Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PACAP attenuates NMDA-induced retinal damage in association with modulation of the microglia/macrophage status into an acquired deactivation subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sepimostat and Other Amidine Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the serine protease inhibitor Sepimostat with other notable amidine compounds. This analysis is supported by experimental data on their inhibitory activities and mechanisms of action, offering a valuable resource for drug discovery and development.
Introduction to Amidine Compounds
Amidine-containing compounds are a versatile class of molecules recognized for their diverse therapeutic applications.[1] Their biological activity is largely attributed to the presence of the amidine functional group, which can engage in various non-covalent interactions with biological targets like proteins and DNA.[1] This class includes agents with antimicrobial, antiprotozoal, and serine protease inhibitory activities.[1][2] this compound, a potent serine protease inhibitor, is a key focus of this guide, and will be compared with other amidine compounds such as Nafamostat, Gabexate, Camostat, Pentamidine, Diminazene, and Furamidine.
Chemical Structures of Compared Amidine Compounds
The chemical structures of this compound and the other amidine compounds discussed in this guide are presented below. The presence of the amidine or a structurally related guanidine group is a common feature. This compound and Nafamostat share a (6-carbamimidoylnaphthalen-2-yl) benzoate core, with the primary difference being a 4,5-dihydro-1H-imidazol-2-ylamino group in this compound versus a guanidine group in Nafamostat.[3]
-
This compound:
-
IUPAC Name: (6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate
-
Molecular Formula: C21H19N5O2
-
-
Nafamostat:
-
IUPAC Name: (6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate
-
Molecular Formula: C19H17N5O2
-
-
Gabexate:
-
IUPAC Name: ethyl 4-[6-(diaminomethylideneamino)hexanoyloxy]benzoate
-
Molecular Formula: C16H23N3O4
-
-
Camostat:
-
IUPAC Name: [4-[2-[2-(dimethylamino)-2-oxoethoxy]-2-oxoethyl]phenyl] 4-(diaminomethylideneamino)benzoate
-
Molecular Formula: C20H22N4O5
-
-
Pentamidine:
-
IUPAC Name: 4-[5-(4-carbamimidoylphenoxy)pentoxy]benzenecarboximidamide
-
Molecular Formula: C19H24N4O2
-
-
Diminazene:
-
IUPAC Name: 4-[2-(4-carbamimidoylphenyl)iminohydrazinyl]benzenecarboximidamide
-
Molecular Formula: C14H15N7
-
-
Furamidine:
-
IUPAC Name: 4,4'-(2,5-furandiyl)bis-benzenecarboximidamide
-
Molecular Formula: C18H16N4O
-
Comparative Performance Data
The inhibitory activity of this compound and other amidine compounds has been evaluated against various targets, primarily serine proteases and N-methyl-D-aspartate (NMDA) receptors. The following tables summarize the available quantitative data (IC50 values) for easy comparison.
Serine Protease Inhibition
| Compound | Trypsin (IC50) | Plasmin (IC50) | Thrombin (IC50) | Factor Xa (IC50) | TMPRSS2 (IC50) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Nafamostat | 0.3 - 54 µM | 0.3 - 54 µM | 0.3 - 54 µM | 0.1 µM | 0.27 nM |
| Gabexate | 9.4 µM | 30 µM | 110 µM | 8.5 µM | 130 nM |
| Camostat | 9.3 nM | Data not available | Data not available | 44.1 nM (FXIa) | 6.2 nM |
| Pentamidine | 4.9 µM | 8.4 µM | Data not available | 10.4 µM | Data not available |
Ion Channel Inhibition
| Compound | NMDA Receptor (IC50) | Acid-Sensing Ion Channels (ASICs) (IC50) |
| This compound | 3.5 ± 0.3 µM | 2.4 ± 0.3 µM |
| Nafamostat | 0.20 ± 0.04 µM | 0.78 ± 0.12 µM |
| Gabexate | Active, but specific IC50 not provided | Ineffective |
| Camostat | Ineffective | Ineffective |
| Pentamidine | Data not available | Data not available |
| Diminazene | Data not available | 0.40 ± 0.09 µM |
| Furamidine | Data not available | Data not available |
Modulation of Signaling Pathways
Several amidine compounds have been shown to modulate key inflammatory signaling pathways.
Nafamostat has demonstrated significant anti-inflammatory effects by suppressing pro-inflammatory gene expression. In a murine model of asthma, Nafamostat treatment suppressed pathways related to asthma, cytokine-cytokine receptor interaction, and IL-17 signaling. It has also been shown to inhibit the activation of NF-κB by blocking IκBα phosphorylation.
Gabexate also exhibits anti-inflammatory properties by inhibiting the activation of both NF-κB and activator protein-1 (AP-1). This contributes to its ability to decrease the production of inflammatory cytokines.
Below is a generalized diagram of a key inflammatory signaling pathway modulated by some amidine compounds.
Caption: Generalized NF-κB signaling pathway and points of inhibition by Nafamostat and Gabexate.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for the key assays cited in this guide.
Serine Protease Inhibition Assay (Fluorogenic Substrate Method)
This protocol outlines a general method for determining the inhibitory activity of a compound against a serine protease like TMPRSS2 using a fluorogenic substrate.
Materials:
-
Recombinant human TMPRSS2
-
Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween-20
-
Test compounds (this compound, Nafamostat, etc.) dissolved in DMSO
-
384-well or 1536-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Using an acoustic dispenser, add 20 nL of the substrate and 20 nL of the inhibitor to each well of a 1536-well plate.
-
Initiate the reaction by dispensing 150 nL of TMPRSS2 in assay buffer to each well for a total reaction volume of 5 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
References
Potency comparison of Sepimostat and Nafamostat on NMDA receptors
A Comparative Guide for Neuroscientists and Drug Developers
This guide provides a detailed comparison of the potency and mechanisms of action of two structurally similar serine protease inhibitors, Sepimostat and Nafamostat, on N-methyl-D-aspartate (NMDA) receptors. The data presented is compiled from peer-reviewed research and is intended to inform researchers, scientists, and drug development professionals in the field of neuroscience.
Quantitative Potency Comparison
The following table summarizes the inhibitory potency (IC50) of this compound and Nafamostat on NMDA receptors as determined by different experimental assays.
| Compound | Assay Type | Experimental Model | Holding Voltage | IC50 (µM) | Reference |
| This compound | Whole-cell patch clamp | Native NMDA receptors in rat hippocampal CA1 pyramidal neurons | -80 mV | 3.5 ± 0.3 | [1][2][3][4][5] |
| Whole-cell patch clamp | Native NMDA receptors in rat hippocampal CA1 pyramidal neurons | -30 mV (in 1 mM Mg²⁺) | 3.6 ± 1.1 | ||
| [³H]ifenprodil binding | Fractionated rat brain membranes | N/A | 29.8 | ||
| Nafamostat | Whole-cell patch clamp | Native NMDA receptors in rat hippocampal CA1 pyramidal neurons | -80 mV | 0.20 ± 0.04 | |
| Whole-cell patch clamp | Native NMDA receptors in rat hippocampal CA1 pyramidal neurons | -30 mV (in 1 mM Mg²⁺) | 1.7 ± 0.2 | ||
| [³H]ifenprodil binding | Fractionated rat brain membranes | N/A | 4.52 |
Key Findings:
-
Nafamostat is a significantly more potent inhibitor of NMDA receptors than this compound, with an approximately 17.5-fold lower IC50 value in whole-cell patch-clamp experiments at a holding voltage of -80 mV.
-
The difference in potency is less pronounced at a more depolarized membrane potential (-30 mV) in the presence of magnesium, where Nafamostat is only about two-fold more active than this compound.
-
Binding assays using [³H]ifenprodil, which labels the GluN2B subunit, also demonstrate that Nafamostat has a higher affinity for the NMDA receptor complex than this compound. Both compounds are suggested to exert their neuroprotective effects through antagonism at the ifenprodil-binding site of the NR2B subunit.
Mechanism of Action: A Tale of Two Binding Sites
Both this compound and Nafamostat inhibit NMDA receptors, but their mechanisms of action show distinct differences in voltage dependency, suggesting interaction with different binding sites within the receptor channel.
Nafamostat acts as a classic "foot-in-the-door" open channel blocker. Its inhibitory action is strongly voltage-dependent, meaning its potency increases as the cell membrane becomes more hyperpolarized. This is characteristic of compounds that bind to a deep site within the ion channel pore.
This compound , in contrast, exhibits a more complex, dual mechanism of action with both voltage-dependent and voltage-independent components. This suggests that this compound interacts with both a shallow, voltage-independent binding site and a deep, voltage-dependent binding site within the NMDA receptor channel. While the voltage-dependent component is dominant at hyperpolarized potentials like -80 mV, the voltage-independent component becomes more prominent at more depolarized potentials.
The following diagram illustrates the proposed two-site binding model for these compounds.
Caption: Proposed two-site binding model for this compound and Nafamostat.
Experimental Protocols
The primary data comparing the potency of this compound and Nafamostat on native NMDA receptors was obtained using the whole-cell patch-clamp technique.
1. Preparation of Hippocampal Slices:
-
Animal Model: Wistar rats (postnatal day 13-25).
-
Procedure: Rats were anesthetized and decapitated. The brain was rapidly removed and placed in ice-cold artificial cerebrospinal fluid (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 25 glucose, bubbled with 95% O₂ and 5% CO₂.
-
Transverse hippocampal slices (300-400 µm thick) were cut using a vibratome and allowed to recover in ACSF at room temperature for at least 1 hour before recording.
2. Whole-Cell Patch-Clamp Recording:
-
Target Neurons: CA1 pyramidal neurons in the hippocampus.
-
Recording Pipettes: Borosilicate glass pipettes (3-5 MΩ) were filled with an internal solution containing (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
NMDA Receptor-Mediated Currents: Currents were evoked by the application of 100 µM NMDA and 30 µM glycine. To isolate NMDA receptor currents, experiments were performed in the presence of tetrodotoxin (1 µM) to block voltage-gated sodium channels, picrotoxin (100 µM) to block GABA-A receptors, and CNQX (10 µM) to block AMPA/kainate receptors.
-
Data Acquisition: Recordings were made at various holding potentials (e.g., -80 mV and -30 mV) to assess voltage dependency. The inhibitory effect of different concentrations of this compound or Nafamostat was measured as the percentage reduction of the peak NMDA-evoked current. IC50 values were then calculated by fitting the concentration-response data to a logistic equation.
The following diagram outlines the experimental workflow for the patch-clamp experiments.
Caption: Experimental workflow for whole-cell patch-clamp recordings.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural and Functional Differences Between Sepimostat and Nafamostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Sepimostat and Nafamostat, two structurally related synthetic serine protease inhibitors. While both compounds share a common chemical scaffold, subtle structural modifications lead to distinct pharmacological profiles and inhibitory activities. This document outlines their structural differences, compares their performance based on available experimental data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways.
Structural and Physicochemical Properties
This compound and Nafamostat are both derivatives of 4-guanidinobenzoic acid. They share a common (6-carbamimidoylnaphthalen-2-yl) benzoate core, but differ in the substituent on the benzoate moiety. Nafamostat possesses a guanidine group, whereas this compound features a 4,5-dihydro-1H-imidazol-2-ylamino group. This seemingly minor difference in chemical structure has a significant impact on their physicochemical properties and biological activities.
| Property | This compound | Nafamostat |
| Chemical Structure | (6-carbamimidoylnaphthalen-2-yl) 4-(4,5-dihydro-1H-imidazol-2-ylamino)benzoate | (6-carbamimidoylnaphthalen-2-yl) 4-guanidinobenzoate |
| Molecular Formula | C21H19N5O2 | C19H17N5O2 |
| Molecular Weight | 373.41 g/mol [1] | 347.38 g/mol |
Comparative Efficacy and Potency
While both molecules were initially investigated as serine protease inhibitors, their clinical development and reported pharmacological activities have diverged. Nafamostat is utilized as an anticoagulant and for the treatment of acute pancreatitis, and has been investigated for its antiviral properties. The development of this compound, an orally active derivative of Nafamostat, was discontinued for undisclosed reasons.
Serine Protease Inhibition
Nafamostat is a broad-spectrum inhibitor of serine proteases involved in the coagulation cascade. Limited direct comparative data is available for the serine protease inhibition profile of this compound.
| Target Enzyme | This compound (Ki/IC50) | Nafamostat (Ki/IC50) |
| Trypsin | Data not available | Ki: 11.5 µM[2] |
| Thrombin | Data not available | Data not available |
| Plasmin | Data not available | Data not available |
| Factor VIIa-Tissue Factor Complex | Data not available | Ki: 0.20 µM, IC50: 0.15 µM |
| TMPRSS2 | Data not available | Potent inhibitor |
Non-Protease Targets
Interestingly, both this compound and Nafamostat have been shown to interact with non-protease targets, specifically ion channels in the central nervous system. This off-target activity may contribute to their neuroprotective effects observed in preclinical studies.
| Target | This compound (IC50) | Nafamostat (IC50) |
| NMDA Receptors | 3.5 ± 0.3 µM (at -80 mV)[3] | 0.20 ± 0.04 µM (at -80 mV) |
| Acid-Sensing Ion Channels (ASICs) | 2.4 ± 0.3 µM | 0.78 ± 0.12 µM |
Signaling Pathways
Nafamostat in the Coagulation Cascade
Nafamostat exerts its anticoagulant effect by inhibiting multiple serine proteases within the coagulation cascade. The diagram below illustrates the key points of inhibition.
Caption: Inhibition of the Coagulation Cascade by Nafamostat.
Nafamostat and TMPRSS2-Mediated Viral Entry
Nafamostat has been shown to inhibit the entry of certain viruses, such as SARS-CoV-2, by blocking the activity of Transmembrane Protease, Serine 2 (TMPRSS2). This enzyme is crucial for the priming of the viral spike protein, a necessary step for viral fusion with the host cell membrane.
Caption: Nafamostat Inhibition of TMPRSS2-Mediated Viral Entry.
Experimental Protocols
Serine Protease Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Serine protease stock solution
-
Inhibitor compound stock solution (this compound or Nafamostat)
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
Procedure:
-
Prepare a series of dilutions of the inhibitor compound in the assay buffer.
-
In a 96-well microplate, add a fixed volume of the enzyme solution to each well, except for the blank wells.
-
Add a corresponding volume of the different inhibitor concentrations to the appropriate wells. Include a control well with no inhibitor (vehicle control).
-
Pre-incubate the enzyme and inhibitor mixture at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to all wells.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of product formation is proportional to the enzyme activity.
-
Plot the initial reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff).
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Inhibition
This protocol outlines the whole-cell patch-clamp technique to measure the inhibitory effect of this compound or Nafamostat on NMDA receptor currents in cultured neurons.
Materials:
-
Cultured neurons expressing NMDA receptors
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
External solution (containing NMDA and glycine)
-
Internal solution (for the patch pipette)
-
Stock solutions of this compound and Nafamostat
Procedure:
-
Prepare patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.
-
Place a coverslip with cultured neurons in the recording chamber on the microscope stage and perfuse with the external solution.
-
Under visual guidance, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV.
-
Apply the external solution containing NMDA and glycine to elicit an inward current mediated by NMDA receptors.
-
After obtaining a stable baseline current, co-apply the external solution containing NMDA, glycine, and a known concentration of the inhibitor (this compound or Nafamostat).
-
Record the reduction in the NMDA receptor-mediated current in the presence of the inhibitor.
-
Wash out the inhibitor to observe the recovery of the current.
-
Repeat steps 7-9 with a range of inhibitor concentrations to generate a dose-response curve.
-
Calculate the IC50 value from the dose-response curve.
Conclusion
This compound and Nafamostat, while structurally similar, exhibit distinct pharmacological profiles. Nafamostat is a potent, broad-spectrum serine protease inhibitor with established clinical applications in anticoagulation and pancreatitis. Its inhibitory activity extends to TMPRSS2, suggesting potential antiviral applications. This compound, its orally active derivative, shows a different spectrum of activity, with notable effects on NMDA receptors and ASICs. The discontinuation of its clinical development leaves a gap in the understanding of its full therapeutic potential. Further research, particularly direct comparative studies on their serine protease inhibition profiles, is warranted to fully elucidate their structure-activity relationships and potential clinical utility. This guide provides a foundational comparison to aid researchers in the design of future studies and the development of novel therapeutic agents.
References
A Comparative Analysis of Sepimostat and Other Serine Protease Inhibitors in Pancreatitis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute and chronic pancreatitis are inflammatory conditions of the pancreas characterized by the premature activation of digestive enzymes, leading to autodigestion, inflammation, and potential systemic complications. Serine proteases, particularly trypsin, play a central role in initiating this pathological cascade. Consequently, serine protease inhibitors have been a focal point of therapeutic research. This guide provides a comparative overview of sepimostat, a potent synthetic serine protease inhibitor, against other notable inhibitors like camostat, nafamostat, and ulinastatin, based on their performance in preclinical pancreatitis models.
Mechanism of Action: The Role of Serine Protease Inhibition
The pathogenesis of pancreatitis involves the intra-acinar cell activation of trypsinogen to trypsin, which in turn activates other zymogens, leading to cellular injury and an inflammatory response.[1][2] This process is mediated, in part, by the activation of Protease-Activated Receptor 2 (PAR2) on acinar and neuronal cells by trypsin, which triggers the release of pro-inflammatory cytokines and neurotransmitters, contributing to both inflammation and pain.[1][2][3] Serine protease inhibitors aim to interrupt this cascade by directly inhibiting the activity of trypsin and other related proteases.
Figure 1: Simplified signaling pathway of serine protease activation in pancreatitis and the inhibitory action of drugs like this compound.
Comparative Efficacy in Preclinical Models
This compound vs. Camostat
Studies utilizing a rat model of alcohol-induced acute pancreatitis have demonstrated the superior preventive effects of this compound compared to camostat. In this model, oral administration of this compound significantly prevented the increase in plasma amylase and lipase activities and suppressed histological changes, whereas camostat showed no preventive effects at an equivalent dose.
| Parameter | This compound (10 mg/kg) | This compound (30 mg/kg) | Camostat (30 mg/kg) | Control (Caerulein + Ethanol) |
| Plasma Amylase (IU/L) | ↓ (Prevented Increase) | ↓ (Prevented Increase) | No significant effect | ↑ |
| Plasma Lipase (IU/L) | ↓ (Prevented Increase) | ↓ (Prevented Increase) | No significant effect | ↑ |
| Pancreatic Histology | - | ↓ (Suppressed Changes) | No significant effect | Aggravated Interstitial Edema |
Table 1: Comparison of this compound and Camostat in an Alcohol-Induced Pancreatitis Rat Model. Data summarized from a study where pancreatitis was induced by caerulein and ethanol infusion.
This compound vs. Nafamostat
Both this compound and nafamostat have shown significant activity in animal models of pancreatitis. While direct comparative efficacy studies in pancreatitis models are limited in the public domain, both are recognized as potent serine protease inhibitors. Nafamostat is clinically used for the treatment of acute pancreatitis in some countries.
Other Serine Protease Inhibitors in Pancreatitis Models
Ulinastatin
Ulinastatin, a glycoprotein extracted from human urine, acts as a urinary trypsin inhibitor. In various experimental models of severe acute pancreatitis, ulinastatin has been shown to reduce histological damage and inflammation. It is believed to exert its anti-inflammatory effects by decreasing levels of C-reactive protein, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Furthermore, ulinastatin may modulate the immune response by affecting regulatory T-cells.
Gabexate
Experimental Protocols
A common experimental workflow for evaluating serine protease inhibitors in a pancreatitis model is outlined below.
Figure 2: A typical experimental workflow for evaluating the efficacy of serine protease inhibitors in a rat model of acute pancreatitis.
Detailed Methodology: Alcohol-Induced Pancreatitis Model in Rats
-
Animal Model: Conscious male Wistar rats are used.
-
Pancreatitis Induction:
-
Intravenous infusion of caerulein (1 µg/mL/h) for 6 hours to induce exocrine hyperstimulation.
-
Intravenous infusion of ethanol (0.1 g/mL/h) for 9 hours, starting 3 hours after the commencement of caerulein infusion.
-
-
Drug Administration:
-
This compound mesilate or camostat mesilate is administered orally 1 hour before the start of the caerulein infusion.
-
Dosages of 10 mg/kg and 30 mg/kg for this compound and 30 mg/kg for camostat are typically used.
-
-
Outcome Measures:
-
Biochemical Analysis: Blood samples are collected to measure plasma amylase and lipase activities.
-
Histological Examination: The pancreas is excised, fixed, and stained (e.g., with hematoxylin and eosin) to assess the degree of interstitial edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Conclusion
Based on the available preclinical data, this compound demonstrates a promising profile as a serine protease inhibitor for the management of pancreatitis, showing superior efficacy over camostat in an alcohol-induced pancreatitis model. While direct comparative data with nafamostat and ulinastatin in identical models are less clear, all these agents target the critical initial step of enzymatic activation in pancreatitis. The development of orally active inhibitors like this compound holds significant potential for clinical translation. Further research, including head-to-head clinical trials, is warranted to definitively establish the comparative efficacy and safety of these serine protease inhibitors in human pancreatitis.
References
A Comparative Analysis of Sepimostat and Memantine in NMDA Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Sepimostat and memantine as N-methyl-D-aspartate (NMDA) receptor antagonists. The information presented is based on available experimental data to assist researchers and professionals in drug development in their understanding of these two compounds.
Executive Summary
Both this compound and memantine are effective antagonists of the NMDA receptor, a key player in synaptic plasticity and neuronal function. Memantine is a well-established, clinically approved drug for the treatment of Alzheimer's disease, acting as an uncompetitive, low-affinity, open-channel blocker. This compound, a serine protease inhibitor, has also been identified as a potent NMDA receptor antagonist with a distinct mechanism of action. This guide delves into the quantitative differences in their efficacy, their mechanisms of action, and the experimental protocols used to elucidate these properties.
Quantitative Comparison of Efficacy
The following table summarizes the key quantitative parameters of this compound and memantine as NMDA receptor antagonists based on electrophysiological studies.
| Parameter | This compound | Memantine | Experimental Conditions |
| IC₅₀ | 3.5 ± 0.3 µM | 6.4 ± 0.5 µM | Whole-cell patch-clamp on rat hippocampal CA1 pyramidal neurons, holding voltage -80 mV[1] |
| IC₅₀ | 3.6 ± 1.1 µM | Not directly compared in this study | Whole-cell patch-clamp on rat hippocampal CA1 pyramidal neurons, holding voltage -30 mV in the presence of 1 mM Mg²⁺[1] |
| Binding Affinity (Kᵢ) | Not explicitly reported | ~1 µM for the (+)-MK-801 binding site | Varies depending on the specific NMDA receptor subunit composition and brain region.[2] |
Note: The provided IC₅₀ values are from a single study and direct comparisons under a wider range of conditions are limited in the current literature.
Mechanism of Action
This compound
This compound exhibits a complex mechanism of NMDA receptor inhibition. It acts as a voltage-dependent open-channel blocker, with evidence suggesting a "foot-in-the-door" mechanism.[3][4] This means it enters and blocks the open channel of the NMDA receptor. Its action is characterized by a two-component mechanism, indicating the presence of both a shallow and a deep binding site within the receptor channel. The voltage-dependent component of its action is more prominent at hyperpolarized membrane potentials.
Memantine
Memantine is classified as an uncompetitive, low- to moderate-affinity, voltage-dependent open-channel blocker of the NMDA receptor. Its uncompetitive nature means it only binds to the receptor when an agonist (like glutamate) is already bound and the channel is open. The clinical tolerability of memantine is attributed to its relatively fast off-rate kinetics, which prevents the excessive accumulation of the drug in the channel and allows for the preservation of normal synaptic transmission. Memantine binds at or near the magnesium (Mg²⁺) binding site within the NMDA receptor channel.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for comparing the efficacy of NMDA receptor antagonists.
References
- 1. Mechanisms of NMDA Receptor Inhibition by this compound—Comparison with Nafamostat and Diarylamidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of NMDA Receptor Inhibition by this compound-Comparison with Nafamostat and Diarylamidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Sepimostat: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like Sepimostat are paramount to ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its proper disposal based on general principles for handling research-grade chemical compounds and hazardous waste. These procedures are designed to provide immediate safety and logistical information, fostering a culture of safety and trust in laboratory operations.
Core Principles of this compound Disposal
The disposal of this compound, an amidine-containing serine protease inhibitor, should be approached with the understanding that it is a biologically active compound with potential hazards. Therefore, it must be managed in accordance with local, state, and federal regulations for hazardous chemical waste.
Step-by-Step Disposal Protocol
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE to minimize exposure risks. This includes:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect clothing and skin.
2. Waste Segregation: Proper segregation of waste is the first step in a compliant disposal process.
-
Solid Waste:
-
Unused or expired pure this compound powder.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Solvents used to rinse containers that held this compound.
-
-
Sharps Waste:
-
Needles, syringes, or any other sharp objects contaminated with this compound.
-
3. Containment and Labeling:
-
Solid and Liquid Waste:
-
Place solid and liquid waste containing this compound into separate, clearly labeled, and leak-proof hazardous waste containers.
-
The containers should be made of a material compatible with the waste.
-
The label should clearly state "Hazardous Waste" and identify the contents, including "this compound" and any other chemical constituents.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-resistant sharps container.
-
The sharps container must also be labeled as "Hazardous Waste" and indicate the presence of this compound.
-
4. Decontamination of Work Surfaces:
-
Following the packaging of this compound waste, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood surfaces) that may have come into contact with the compound.
-
Use a suitable laboratory disinfectant or cleaning agent, followed by a rinse with water if appropriate.
5. Waste Storage:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
This storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
6. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound or its containers in the regular trash or pour it down the drain.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, quantitative data regarding toxicity, environmental fate, or specific disposal concentration limits are not available. In the absence of such data, a conservative approach of treating all this compound waste as hazardous is required.
| Data Point | Value | Source |
| Acute Toxicity (Oral) | Data not available | N/A |
| Acute Toxicity (Dermal) | Data not available | N/A |
| Aquatic Toxicity | Data not available | N/A |
| Recommended Exposure Limit | Data not available | N/A |
Experimental Protocols
As no experimental protocols for the disposal of this compound were found, the following general laboratory chemical waste handling procedures should be considered the standard protocol.
Protocol for Packaging Solid this compound Waste:
-
Objective: To safely contain solid this compound waste for disposal.
-
Materials:
-
Labeled solid hazardous waste container.
-
Scoop or spatula.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Perform all work in a chemical fume hood.
-
Carefully transfer the solid this compound waste into the designated hazardous waste container using a clean scoop or spatula.
-
Ensure the exterior of the container remains free from contamination.
-
Securely close the container lid.
-
Store the container in the designated hazardous waste storage area.
-
Protocol for Packaging Liquid this compound Waste:
-
Objective: To safely contain liquid this compound waste for disposal.
-
Materials:
-
Labeled liquid hazardous waste container.
-
Funnel.
-
Personal Protective Equipment (PPE).
-
-
Procedure:
-
Perform all work in a chemical fume hood.
-
Carefully pour the liquid this compound waste through a funnel into the designated hazardous waste container.
-
Avoid splashing and ensure the exterior of the container is not contaminated.
-
Securely cap the container.
-
Store the container in the designated hazardous waste storage area with secondary containment.
-
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. It is imperative to always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
Navigating the Safe Handling of Sepimostat: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling investigational compounds like Sepimostat. While a specific Safety Data Sheet (SDS) with detailed quantitative exposure limits for this compound is not publicly available, a comprehensive safety protocol can be established based on best practices for handling potent, hazardous pharmaceutical compounds. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE): A Multi-layered Defense
The cornerstone of safe handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection required for various laboratory activities.
| PPE Category | Equipment | Recommended Use |
| Primary Protection | Nitrile Gloves (double-gloving recommended) | Always wear when handling the compound in solid or solution form. |
| Laboratory Coat (disposable, fluid-resistant) | To be worn at all times in the laboratory where this compound is handled. | |
| Safety Glasses with Side Shields or Goggles | Essential for all procedures to protect against splashes and aerosols. | |
| Secondary Protection | Face Shield | Recommended during procedures with a high risk of splashing (e.g., preparing concentrated solutions). |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or during potential splash-generating activities. | |
| Respiratory Protection | Fume Hood or other Ventilated Enclosure | All handling of solid this compound and preparation of volatile solutions should be performed in a certified chemical fume hood. |
| N95 Respirator or higher | May be required for handling fine powders outside of a ventilated enclosure, based on a risk assessment. |
Operational Workflow for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical to minimize exposure risk. The following workflow diagram outlines the key procedural steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
